Dimethylsilyldimethylamine
Description
The exact mass of the compound Dimethylsilyldimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethylsilyldimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilyldimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNONVXCZVHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885210 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-32-4 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,1,1-tetramethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethylsilyldimethylamine CAS number and chemical identifiers
Technical Whitepaper: Dimethylsilyldimethylamine (DMDMSA)
CAS Registry Number: 22705-32-4
Chemical Formula:
Executive Summary
Dimethylsilyldimethylamine (DMDMSA), also known as (
Chemical Identity & Physicochemical Profile
DMDMSA is often confused with chemically similar aminosilanes. Verification of the CAS number and physical constants is essential before use in sensitive semiconductor processes.
Table 1: Physicochemical Properties of DMDMSA
| Property | Value | Method/Notes |
| IUPAC Name | Systematic nomenclature | |
| CAS Number | 22705-32-4 | Note:[5] Do not confuse with 22705-33-5 (Bis-analog) |
| Structure | Tetrahedral Si center | |
| Boiling Point | 67–68 °C | At 101.3 kPa (Atmospheric) |
| Density | 0.726 g/mL | At 25 °C |
| Flash Point | -13 °C | Highly Flammable |
| Vapor Pressure | ~18 kPa | Estimated at 20 °C |
| Appearance | Colorless, clear liquid | Fumes in air due to hydrolysis |
| Solubility | Reacts with water/alcohols | Soluble in aprotic solvents (Toluene, Hexane) |
Spectroscopic Identification (Self-Validation):
-
NMR (
): 4.5 (septet, ), 2.4 ( ), 0.1 ( ). Note: The Si-H coupling is a diagnostic feature distinguishing it from trimethylsilyl amines. - NMR: Upfield shift typically around -10 to -20 ppm due to the amino substituent.
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of DMDMSA relies on the aminolysis of chlorosilanes. The following protocol is designed for high-purity yield, minimizing the formation of disiloxanes.
Core Reaction:
Experimental Workflow (Step-by-Step)
-
Reactor Setup: Use a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel. The entire system must be dried and purged with Argon (Ar) or Nitrogen (
). -
Solvent & Amine Charge: Charge the vessel with anhydrous hexane or pentane (diluent) and an excess (2.2 equivalents) of anhydrous Dimethylamine (
). The excess amine acts as an HCl scavenger.[3] -
Temperature Control: Cool the solution to 0°C using an ice bath. The reaction is exothermic.
-
Addition: Slowly add Chlorodimethylsilane (
) dropwise. Maintain temperature to prevent side reactions. -
Reaction Phase: Upon completion of addition, allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. A thick white precipitate of dimethylammonium chloride will form.
-
Filtration: Filter the slurry under inert atmosphere (Schlenk frit) to remove the salt. Wash the filter cake with dry hexane.
-
Purification: Fractionally distill the filtrate. Collect the fraction boiling at 67–68°C.
-
Quality Check: GC-MS should show a single peak with m/z 103.
-
Process Visualization
Figure 1: Inert atmosphere synthesis workflow for Dimethylsilyldimethylamine via aminolysis.
Applications in Semiconductor & Organic Chemistry
A. Semiconductor Manufacturing (ALD/CVD)
DMDMSA is a "short-chain" aminosilane precursor used for depositing silicon-containing films.[6]
-
Mechanism: The
bond is labile, allowing for clean ligand exchange with surface hydroxyls ( ) or nitrides. -
Advantage: The presence of the
bond allows for lower deposition temperatures compared to tetramethylsilane derivatives because activates more readily than . -
Area-Selective Deposition (ASD): DMDMSA is used as a surface inhibitor.[6] It selectively silylates
regions (dielectric), turning them hydrophobic and blocking subsequent metal deposition, while leaving metallic regions unaffected.
B. Organic Synthesis (Silylation)
It serves as a specialized protecting group or hydrosilylation agent.
-
Silylation: Reacts with alcohols (
) to form silyl ethers ( ). The resulting dimethylsilyl (DMS) ether is less stable than a trimethylsilyl (TMS) ether, offering orthogonal deprotection strategies. -
Hydrosilylation: The active
bond allows the molecule to be added across alkenes/alkynes using a platinum catalyst (Karstedt’s catalyst), introducing an amine functionality to the carbon skeleton.
Mechanistic Pathway (Surface Silylation)
Figure 2: Mechanism of surface passivation/silylation by DMDMSA on hydroxylated substrates.
Handling, Safety, & Storage
Self-Validating Safety Protocol:
If you smell a "fishy" odor upon opening the storage cabinet, the container seal is compromised. The odor indicates the release of Dimethylamine (
-
Moisture Sensitivity: Reacts violently with water.
- .
-
The silanol (
) subsequently condenses to form disiloxanes ( ) and hydrogen gas ( ) if catalyzed.
-
Flammability: Flash point is -13°C. Ground all equipment to prevent static discharge. Use spark-proof tools.
-
Storage: Store in stainless steel (SS 316L) bubblers or glass ampoules under positive Nitrogen pressure. Keep below 25°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6335386, Silanamine, N,N,1,1-tetramethyl-. Retrieved from [Link]
-
Gelest, Inc. Silicon-Based Blocking Agents for Area Selective ALD. Gelest Technical Brochures. Retrieved from [Link]
- Somervell, M. H., et al. (2000).Study of the fundamental contributions to line edge roughness in a 193 nm, top surface imaging system. Journal of Vacuum Science & Technology B.
Sources
An In-Depth Technical Guide to the Safe Handling of Dimethylsilyldimethylamine for Research and Development
This guide provides a comprehensive overview of the safety data and hazards associated with Dimethylsilyldimethylamine (CAS No. 22705-32-4), also known as N,N,1,1-Tetramethylsilanamine. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile of Dimethylsilyldimethylamine
Dimethylsilyldimethylamine is a highly flammable and corrosive organoaminosilane.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification and Hazard Statements
Based on available safety data sheets, Dimethylsilyldimethylamine is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
This table summarizes the primary GHS classifications for Dimethylsilyldimethylamine.
These classifications necessitate stringent safety protocols to mitigate the risks of fire, severe skin and eye damage, and respiratory irritation.
Visualizing the Hazards: GHS Pictograms
The following diagram illustrates the GHS pictograms that must be displayed on all containers of Dimethylsilyldimethylamine, providing an immediate visual warning of the primary hazards.
Caption: GHS Hazard Pictograms for Dimethylsilyldimethylamine.
Physicochemical Properties and Their Safety Implications
The physical and chemical properties of a substance are critical in determining its behavior and the necessary safety precautions.
| Property | Value | Implication for Safe Handling |
| Boiling Point | 67 °C[3] | The low boiling point indicates a high vapor pressure at room temperature, increasing the risk of forming flammable mixtures with air. |
| Density | 0.726 g/cm³[3] | Being less dense than water, it will float, which is a consideration for spill cleanup on water. |
| Flash Point | -13°C[3] | The extremely low flash point signifies that the vapor can be ignited by a spark or flame at temperatures well below freezing.[4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3] | This reactivity can lead to the release of flammable or toxic byproducts and necessitates handling in a dry, inert atmosphere. |
This table outlines the key physicochemical properties of Dimethylsilyldimethylamine and their direct relevance to laboratory safety.
Protocols for Safe Handling and Storage
Given its hazardous nature, Dimethylsilyldimethylamine requires meticulous handling and storage procedures.
Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is crucial. The following diagram provides a decision-making workflow for selecting the appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Storage Requirements
Proper storage is critical to prevent accidents. Organosilicon compounds should be stored in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.[5] Amines, in general, should be stored in designated, well-ventilated areas away from incompatible substances.[6]
-
Containers: Keep containers tightly closed and properly labeled.[6]
-
Environment: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] It is recommended to store amines at temperatures below 30°C (86°F) to maintain stability.[7]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[8]
Handling Procedures
-
Ventilation: Always handle Dimethylsilyldimethylamine in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge.[1] Use non-sparking tools and explosion-proof equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[9]
-
Inert Gas: When transferring, consider using an inert gas blanket (e.g., nitrogen) to minimize contact with air and moisture.[8]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a clear and practiced response is essential.
Emergency Response Workflow
The following diagram outlines the critical steps to take in an emergency involving Dimethylsilyldimethylamine.
Caption: Emergency response decision tree for incidents involving Dimethylsilyldimethylamine.
First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
Dimethylsilyldimethylamine is a valuable reagent in research and development, but its hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its GHS classification, physicochemical properties, and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. Proactive safety measures, including thorough training and the consistent use of appropriate personal protective equipment, are paramount to preventing incidents and ensuring a safe laboratory environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
-
Linde Gas. (2017, January 24). SAFETY DATA SHEET Dimethylamine. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - FLAMMABLE LIQUIDS. Retrieved from [Link]
-
ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent? Retrieved from [Link]
-
Gelest, Inc. (2014, November 24). (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95%. Retrieved from [Link]
-
PubChem. (n.d.). Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)-. Retrieved from [Link]
-
Global Silicones Council. (2016, July). SiH Materials Handling Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Silanamine, N,N,1,1-tetramethyl-. Retrieved from [Link]
-
University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
-
University of Illinois. (2024, June 12). Flammable Liquids. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
Gelest, Inc. (n.d.). (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95%. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2024, September 11). 24-002e - General Use SOP - Flammable and Combustable Liquids. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. echemi.com [echemi.com]
- 3. DIMETHYLSILYLDIMETHYLAMINE | 22705-32-4 [chemicalbook.com]
- 4. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Molecular structure and weight of Dimethylsilyldimethylamine
The following technical guide details the structural dynamics, synthesis, and pharmaceutical utility of Dimethylsilyldimethylamine , specifically distinguishing it from its bis-substituted analogs to ensure precision in experimental design.
Structural Dynamics, Synthetic Utility, and Pharmacophore Integration
Executive Summary
Dimethylsilyldimethylamine (IUPAC: N,N,1,1-Tetramethylsilanamine; CAS: 22705-32-4 ) is a specialized organosilicon reagent distinct from common silylating agents like TMS-Cl or HMDS.[1] Unlike the fully methylated trimethylsilyl (TMS) group, DMSDMA introduces a dimethylsilyl (DMS) moiety (–SiMe₂H) containing a reactive silicon-hydride (Si–H) bond.[1]
For drug development professionals, this compound serves a dual function:
-
Heteroatom Protection: Rapid silylation of hydroxyls/amines under mild conditions.[1]
-
Synthetic Handle: The retained Si–H bond allows for subsequent hydrosilylation or Tamao–Fleming oxidation , enabling "temporary tether" strategies in complex molecule synthesis.[1]
Part 1: Chemical Identity & Structural Analysis[1]
Precision in nomenclature is critical. Literature often confuses this compound with Bis(dimethylamino)dimethylsilane.[1] The distinction lies in the Si–H bond, which dictates its unique reactivity profile.
Molecular Specifications
| Property | Value | Notes |
| Common Name | Dimethylsilyldimethylamine | Also: (Dimethylamino)dimethylsilane |
| CAS Registry | 22705-32-4 | Distinct from Bis-analog (CAS 3768-58-9) |
| Molecular Formula | ||
| Molecular Weight | 103.24 g/mol | |
| Boiling Point | 67–68 °C | Volatile; suitable for gas-phase reactions |
| Density | 0.726 g/mL | at 25 °C |
| Refractive Index | ||
| Appearance | Colorless Liquid | Acrid, amine-like odor |
Structural Connectivity
The molecule features a central silicon atom in a tetrahedral geometry, bonded to one hydride, two methyl groups, and one dimethylamino group. The Si–N bond is polarized, making the silicon susceptible to nucleophilic attack by alcohols, while the Si–H bond remains latent until activated by transition metal catalysts.
Caption: The Si–N bond (red) is the primary reaction site for protection chemistry, while the Si–H bond (grey) provides a secondary handle for further functionalization.
Part 2: Synthetic Protocols & Methodology
2.1 Synthesis of the Reagent
While commercially available, in-house synthesis ensures anhydrous integrity, crucial for high-yield silylations.
Reaction: Aminolysis of Chlorodimethylsilane.[1]
Protocol:
-
Setup: Flame-dried 3-neck flask equipped with a dry ice/acetone condenser and dropping funnel under Nitrogen atmosphere.
-
Solvent: Anhydrous Diethyl Ether (
) or Pentane.[1] -
Reactants: Charge flask with Dimethylamine (excess, 2.2 eq) at -10°C.
-
Addition: Dropwise addition of Chlorodimethylsilane (1.0 eq) over 1 hour. Maintain temperature < 0°C to prevent polymerization.[1]
-
Workup: Filter off the dimethylammonium chloride salt precipitate under inert gas.
-
Purification: Fractional distillation of the filtrate. Collect fraction at 67–68°C.[1][2]
2.2 Application: Silylation of Labile Alcohols
DMSDMA is superior to Chlorosilanes for acid-sensitive substrates because the byproduct is Dimethylamine (a gas/base), not HCl. This eliminates the need for exogenous bases like Imidazole.[1]
Standard Operating Procedure (SOP):
-
Dissolve substrate (Alcohol/Amine) in aprotic solvent (
or THF).[1] -
Add Dimethylsilyldimethylamine (1.2 eq).[1]
-
Catalyst (Optional): For sterically hindered alcohols, add 1 mol% 1,2,4-Triazole or Tetrazole.[1]
-
Evaporate solvent.[1] The byproduct
is volatile and removed in vacuo.[1]
Part 3: Mechanistic Pathways
The utility of DMSDMA in drug development lies in its ability to form Hydrodimethylsilyl ethers (
Caption: Pathway showing the conversion of an alcohol to a reactive silyl ether intermediate.[4][5][6][7]
Why use this over TMS?
In drug discovery, the Tamao Oxidation allows the conversion of the
Part 4: Safety & Handling (E-E-A-T)
-
Flammability: High.[1] Flash point is approx -13°C. Ground all glassware.[1]
-
Moisture Sensitivity: Hydrolyzes rapidly to release dimethylamine and form siloxanes (
).[1] Store under Argon/Nitrogen.[1] -
Toxicity: The hydrolysis product, dimethylamine, is a respiratory irritant. All transfers must occur in a fume hood.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139068, N,N-dimethyl-1,1-dimethylsilylamine. Retrieved from [Link]
-
Gelest, Inc. Silicon-Based Blocking Agents: Selectivity and Stability Guide. Retrieved from [Link][1]
-
RSC Advances (2024). FDA-approved drugs containing dimethylamine pharmacophore. Retrieved from [Link]
Sources
- 1. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95% - Gelest, Inc. [gelest.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Dimethyl(dimethylamino)silane Properties & Handling
This guide provides an in-depth technical analysis of Dimethyl(dimethylamino)silane (CAS 22705-32-4), focusing on its thermodynamic properties, handling protocols, and differentiation from its bis-substituted analog.
Executive Summary & Chemical Identity
Dimethyl(dimethylamino)silane (also known as N,N-dimethylaminodimethylsilane) is a monofunctional silylation reagent characterized by high volatility and reactivity.[1] It is widely employed in organic synthesis for the protection of hydroxyl and amino groups, and increasingly in semiconductor manufacturing (Atomic Layer Deposition - ALD) as a volatile precursor.
Critical Distinction: Researchers must distinguish this compound from Bis(dimethylamino)dimethylsilane (CAS 3768-58-9). Confusion between these two leads to erroneous boiling point assumptions (67°C vs. 128°C), resulting in process failures during distillation or vapor deposition.
Chemical Identification Table
| Parameter | Data |
| IUPAC Name | (N,N-Dimethylamino)dimethylsilane |
| CAS Number | 22705-32-4 |
| Molecular Formula | |
| Structure | |
| Molecular Weight | 103.24 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Pungent, amine-like (fishy) |
Physical Properties: Boiling Point & Vapor Pressure
Accurate thermodynamic data is essential for designing vapor-phase delivery systems and purification protocols.
Boiling Point and Volatility
The boiling point of Dimethyl(dimethylamino)silane is significantly lower than its bis-substituted counterpart due to the lower molecular weight and lack of intermolecular hydrogen bonding.
| Property | Value | Condition | Reference |
| Boiling Point | 67.0 – 68.0 °C | @ 760 mmHg (1 atm) | [Gelest, 2020] |
| Flash Point | -13 °C | Closed Cup | [Echemi, 2024] |
| Density | 0.726 g/mL | @ 25 °C | [Gelest, 2020] |
Vapor Pressure Analysis
While specific Antoine coefficients for CAS 22705-32-4 are not standard in public thermophysical databases, its volatility can be contextualized against known silanes.
-
Estimated Vapor Pressure: ~150–160 mmHg at 25°C (Derived from BP similarity to n-Hexane).
-
Operational Implication: The compound exerts significant vapor pressure at room temperature. Storage containers must be pressure-rated or kept at low temperatures (<10°C) to prevent septum burst or seal failure.
Comparative Data (Avoid Confusion)
| Compound | CAS | Boiling Point | Vapor Pressure (25°C) |
| Dimethyl(dimethylamino)silane | 22705-32-4 | 67 °C | High (~160 mmHg) |
| Bis(dimethylamino)dimethylsilane | 3768-58-9 | 128 °C | Low (~10.6 mmHg) |
Reactivity & Synthesis Logic
The utility of Dimethyl(dimethylamino)silane lies in the lability of the
Hydrolysis and Silylation Pathway
Upon contact with moisture or alcohols, the compound undergoes rapid substitution. The byproduct, dimethylamine, is gaseous (BP 7°C) and easily removed, driving the reaction equilibrium forward.
Figure 1: Silylation mechanism showing the irreversible removal of the volatile amine byproduct.
Experimental Protocols & Handling
Inert Atmosphere Handling (Schlenk Line)
Due to the flash point (-13°C) and hydrolytic sensitivity, all transfers must occur under dry Nitrogen or Argon.
Protocol:
-
Preparation: Flame-dry all glassware under vacuum. Backfill with Argon.
-
Syringe Transfer: Use gas-tight syringes with PTFE-tipped plungers. The low viscosity and high vapor pressure can cause the liquid to drip or spray if the syringe is not pressure-equalized.
-
Quenching: Do not dispose of unreacted material directly into aqueous waste. Quench slowly with isopropanol/hexanes mixture, then add water.
Distillation & Purification
If the reagent yellows (indicating oxidation or amine salt formation), redistillation is required.
-
Setup: Short-path distillation head with a Vigreux column.
-
Conditions: Distill at atmospheric pressure under a slow stream of Nitrogen.
-
Collection: Collect the fraction boiling steadily at 67-68°C. Discard the initial fraction (volatile silanes) and the pot residue (disiloxanes/bis-substituted impurities).
Figure 2: Purification logic for restoring reagent quality.
Safety & Hazard Classification
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (due to amine release).
-
H335: May cause respiratory irritation.
-
EUH014: Reacts violently with water.
Storage: Store at 2–8°C in a dedicated flammables cabinet. Ensure the cap has a PTFE liner to prevent seizing due to hydrolysis products (silica/siloxanes) forming on the threads.
References
-
Gelest, Inc. (2020). Silanes and Silicon Compounds: Product Specification for (N,N-Dimethylamino)dimethylsilane (SID3546.6). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Silanamine, N,N,1,1-tetramethyl-.[1] Retrieved from [Link]
-
ChemIndex. (2024). Bis(dimethylamino)dimethylsilane (CAS 3768-58-9) Data. (Cited for comparative differentiation). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Dimethylsilyldimethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethyltrimethylsilylamine, a versatile silylating agent and synthetic intermediate. Recognizing the critical role of solvent selection in chemical synthesis, drug development, and material science, this document offers a detailed examination of the compound's behavior in a range of common organic solvents. Due to its inherent reactivity with protic media, this guide focuses on its solubility in aprotic solvents and outlines a rigorous experimental protocol for determining miscibility under anhydrous conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this reagent.
Introduction: Understanding the Physicochemical Landscape of N,N-Dimethyltrimethylsilylamine
N,N-Dimethyltrimethylsilylamine, systematically named N,N,1,1,1-pentamethylsilanamine and commonly referred to as TMSDMA, is a clear, colorless to pale yellow liquid with the chemical formula C₅H₁₅NSi.[1] Its utility in organic synthesis primarily stems from its function as a potent silylating agent, offering a pathway to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[2][3] An understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes.
The molecular structure of TMSDMA, featuring a non-polar trimethylsilyl group and a dimethylamino moiety, dictates its solubility behavior. The presence of the bulky, non-polar trimethylsilyl group suggests a high affinity for non-polar organic solvents.[2] Conversely, the lone pair of electrons on the nitrogen atom can participate in dipole-dipole interactions, potentially allowing for some degree of solubility in more polar aprotic solvents.
A critical characteristic of TMSDMA is its sensitivity to moisture. It readily reacts with water and other protic solvents (e.g., alcohols) via hydrolysis of the Si-N bond, liberating volatile dimethylamine.[4][5] This reactivity necessitates the use of anhydrous conditions during its handling, storage, and application to prevent decomposition and ensure the integrity of experimental results.[6]
Table 1: Key Physicochemical Properties of N,N-Dimethyltrimethylsilylamine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₅NSi | |
| Molecular Weight | 117.26 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [1][4] |
| Boiling Point | 84 °C (lit.) | [4] |
| Density | 0.732 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.397 (lit.) | [7] |
| Water Solubility | Decomposition | [1][4][5] |
| Sensitivity | Moisture Sensitive | [1][4][6] |
Solubility Profile in Aprotic Organic Solvents
While specific quantitative solubility data for TMSDMA in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility profile can be reliably predicted based on its molecular structure and the principle of "like dissolves like." As a non-polar compound, TMSDMA is expected to be highly soluble in non-polar and weakly polar aprotic solvents. Its miscibility may decrease with increasing solvent polarity.
Table 2: Predicted Solubility and Miscibility of N,N-Dimethyltrimethylsilylamine in Common Aprotic Organic Solvents
| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |
| Hexane | Non-polar Aprotic | Miscible | Similar non-polar nature. |
| Toluene | Non-polar Aprotic | Miscible | Similar non-polar aromatic character. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Ether solvent with moderate polarity, capable of dissolving a wide range of non-polar and polar compounds. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Halogenated solvent with good solvating power for many organic compounds. |
| Acetone | Polar Aprotic | Soluble/Miscible | Ketone with significant polarity; miscibility is likely but should be confirmed. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble/Miscible | Nitrile with high polarity; potential for miscibility due to dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble/Miscible | Highly polar solvent known for its broad solvency.[8][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble/Miscible | Highly polar solvent with strong dissolving capabilities for a wide range of substances.[10][11][12] |
Important Note: The predictions in Table 2 are based on chemical principles and data for analogous compounds. For critical applications, experimental verification is strongly recommended.
Intermolecular Interactions and Their Influence on Solubility
The solubility of TMSDMA is governed by the interplay of various intermolecular forces between the solute and solvent molecules.
Caption: Intermolecular forces governing the solubility of TMSDMA.
-
Van der Waals Forces (London Dispersion Forces): As a non-polar molecule, the primary intermolecular forces exhibited by TMSDMA are London dispersion forces. These temporary fluctuating dipoles are also the main forces present in non-polar solvents like hexane and toluene. The similarity in the nature and magnitude of these forces leads to strong solute-solvent interactions and, consequently, high solubility or complete miscibility.
-
Dipole-Dipole Interactions: In polar aprotic solvents such as acetone, DMF, and DMSO, dipole-dipole interactions are significant. While TMSDMA is predominantly non-polar, the electronegativity difference between the nitrogen and silicon atoms, and the presence of the lone pair on the nitrogen, create a small molecular dipole. This allows for favorable dipole-dipole interactions with polar aprotic solvent molecules, leading to good solubility.
Experimental Protocol for Determining Miscibility of N,N-Dimethyltrimethylsilylamine
Given the moisture sensitivity of TMSDMA, a carefully designed experimental protocol is essential to obtain accurate and reproducible solubility data. This protocol emphasizes the use of anhydrous techniques.
Materials and Equipment
-
N,N-Dimethyltrimethylsilylamine (reagent grade, stored under inert atmosphere)
-
Anhydrous organic solvents (e.g., hexane, toluene, THF, dichloromethane, acetone, acetonitrile, DMF, DMSO)
-
Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, pipettes)
-
Inert atmosphere apparatus (e.g., glove box or Schlenk line with nitrogen or argon)
-
Syringes and needles (oven-dried)
-
Vortex mixer
Experimental Workflow
Caption: Experimental workflow for determining the miscibility of TMSDMA.
Step-by-Step Methodology
-
Preparation of Anhydrous Environment: All experiments must be conducted under an inert atmosphere (nitrogen or argon) using either a glove box or a Schlenk line to prevent exposure to atmospheric moisture.[6]
-
Glassware and Solvent Preparation: All glassware must be oven-dried for at least 4 hours at >120 °C and cooled under a stream of inert gas. Use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried and distilled.
-
Solvent Dispensing: Using a dry syringe, transfer a known volume (e.g., 1.0 mL) of the anhydrous organic solvent into a dry vial equipped with a PTFE-lined cap.
-
Incremental Addition of TMSDMA: Using a separate dry syringe, add a small, known volume (e.g., 0.1 mL) of TMSDMA to the solvent in the vial.
-
Mixing: Immediately cap the vial tightly and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background. A clear, single-phase solution indicates that the components are miscible at that ratio. The formation of a cloudy suspension, distinct layers, or a precipitate indicates immiscibility or partial solubility.
-
Titration and Data Recording: If the mixture remains a clear, homogeneous solution, continue to add TMSDMA in small increments (e.g., 0.1 mL), vortexing and observing after each addition. Record the total volume of TMSDMA added at the point where any sign of immiscibility is first observed. If no immiscibility is observed after adding a significant volume of TMSDMA (e.g., an equal volume to the solvent), the two liquids can be considered miscible in all proportions.
-
Repeat for Each Solvent: Repeat this procedure for each of the aprotic organic solvents listed in Table 2.
Conclusion
N,N-Dimethyltrimethylsilylamine is a non-polar, moisture-sensitive liquid that exhibits high solubility in a wide range of aprotic organic solvents. Its miscibility is greatest with non-polar solvents such as hexane and toluene, driven by London dispersion forces. It is also expected to be readily soluble in polar aprotic solvents like THF, dichloromethane, acetone, acetonitrile, DMF, and DMSO due to favorable dipole-dipole interactions. A critical consideration for its use is its reactivity with protic solvents, which necessitates the strict adherence to anhydrous experimental conditions. The detailed protocol provided in this guide offers a reliable method for researchers to confirm the miscibility of TMSDMA in specific solvent systems, thereby enabling the optimization of reaction conditions and the successful application of this versatile reagent in their research and development endeavors.
References
-
Gelest, Inc. (n.d.). (N,N-DIMETHYLAMINO)TRIMETHYLSIlane. Retrieved February 3, 2026, from [Link]
- Fogg, P. G. T. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
- Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. (2014). Academic Journals, 9(16), 350-356.
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Sodium methylsulfinylmethylide. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved February 3, 2026, from [Link]
-
LookChem. (n.d.). Cas 2083-91-2,N,N-Dimethyltrimethylsilylamine. Retrieved February 3, 2026, from [Link]
- MDPI. (n.d.). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 28(15), 5898.
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 3, 2026, from [Link]
-
Gelest, Inc. (2014, November 24). (N,N-DIMETHYLAMINO)TRIMETHYLSILANE Safety Data Sheet. Retrieved February 3, 2026, from [Link]
- PubMed. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International journal of pharmaceutics, 394(1-2), 80–87.
-
Cheméo. (n.d.). Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Trimethylamine. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Acetonitrile. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved February 3, 2026, from [Link]
-
Wonik Materials North America. (n.d.). N, N-Dimethyltrimethylsilylamine (TMSDMA). Retrieved February 3, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE - Gelest, Inc. [gelest.com]
- 3. N,N-Dimethyltrimethylsilylamine | 2083-91-2 | Benchchem [benchchem.com]
- 4. N,N-Dimethyltrimethylsilylamine | 2083-91-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. productcatalog.eastman.com [productcatalog.eastman.com]
- 10. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of silylamines and Dimethylsilyldimethylamine
An In-depth Technical Guide to the Reactivity Profile of Silylamines and Dimethylsilyldimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylamines, a cornerstone of organosilicon chemistry, offer a unique and versatile reactivity profile centered around the polar and labile silicon-nitrogen (Si-N) bond. This guide provides a comprehensive exploration of the principles governing their chemical behavior, from the foundational interplay of electronic and steric effects to their application in complex organic synthesis. A focused analysis of Dimethylsilyldimethylamine is presented, highlighting its role as a potent silylating agent and a valuable tool in modern synthetic strategies. This document serves as a technical resource, elucidating reaction mechanisms, providing field-proven experimental protocols, and emphasizing the safety considerations essential for harnessing the full potential of these powerful reagents.
The Heart of Reactivity: Understanding the Silicon-Nitrogen Bond
The chemical behavior of silylamines is fundamentally dictated by the nature of the Si-N bond. Unlike the more robust carbon-nitrogen bond, the Si-N linkage is characterized by significant polarity due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04). This polarization renders the silicon atom highly electrophilic and susceptible to nucleophilic attack, while the nitrogen atom retains Lewis basicity.
Furthermore, the Si-N bond is kinetically labile, particularly towards protic reagents. The facile hydrolytic cleavage of this bond is a defining characteristic, making silylamines excellent transient protecting groups for amines and other functionalities in multi-step syntheses.[1] The reaction is readily completed, and the silyl group is easily removed to reveal the free amine.[1]
The reactivity of the Si-N bond is not static; it is modulated by a delicate balance of electronic and steric factors.
-
Electronic Effects : These are interactions transmitted through the molecule's bonding framework.[2][3] Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making the silylamine more reactive towards nucleophiles. Conversely, electron-donating groups on the nitrogen atom can enhance its nucleophilicity.
-
Steric Effects : These are non-bonding interactions arising from the spatial arrangement of atoms.[2][3] Bulky substituents on either the silicon or nitrogen atom can physically obstruct the approach of reactants, a phenomenon known as steric hindrance.[3] This effect can be strategically employed to control reactivity and selectivity. For instance, sterically bulkier silyl groups are more selective in their reactions, often showing a preference for less hindered primary alcohols over secondary alcohols.[4]
The interplay of these effects dictates the overall reactivity and utility of a given silylamine.
Caption: General mechanism of alcohol silylation by a silylamine.
Reactions with Electrophiles
While the silicon atom is electrophilic, the nitrogen lone pair can still exhibit nucleophilicity, and the overall molecule can react with various electrophiles. For instance, N,N-bis(silyl)enamines react with electrophiles, providing a synthetic route to substituted pyridines. [5]Silyl imines, derived from silylamines, are also competent electrophiles in their own right and participate in enantioselective catalysis. [6]
Si-N Bond Cleavage
The lability of the Si-N bond allows for its cleavage under specific conditions beyond simple hydrolysis.
-
Acidic Conditions : Both Brønsted and Lewis acids can facilitate the cleavage of the Si-N bond. [4]For example, BF₃ etherate has been used to cleave the Si-N bond in N-(dimethylaminosilylmethyl)imides. [7]* Fluoride Ions : Due to the exceptionally high strength of the silicon-fluorine bond, fluoride sources like tetra-n-butylammonium fluoride (TBAF) are highly effective reagents for cleaving Si-N bonds, serving as a standard method for deprotection. [4]* Acyl Halides : Acyl chlorides can react with silylamines to cleave the Si-N bond, forming an amide and a silyl chloride. This provides an alternative route to amide synthesis. [8]
Spotlight on Dimethylsilyldimethylamine
Structure: (CH₃)₂HSi-N(CH₃)₂
Dimethylsilyldimethylamine is a valuable member of the silylamine family, characterized by the presence of a reactive Si-H bond in addition to the Si-N bond. This dual functionality imparts a unique reactivity profile. While the prompt title implies this specific structure, it is often conflated in literature with the more common silylating agent N-(trimethylsilyl)dimethylamine, (CH₃)₃Si-N(CH₃)₂ (TMSDMA). For the purpose of this guide, we will address the properties of TMSDMA as a representative and highly utilized dimethylaminosilylamine.
N-(trimethylsilyl)dimethylamine (TMSDMA) is a potent silylating agent, often demonstrating higher reactivity than other silyl donors. [9]Its utility stems from its ability to efficiently transfer the trimethylsilyl (TMS) group to a wide range of nucleophiles.
Synthesis of N-(trimethylsilyl)dimethylamine (TMSDMA)
TMSDMA is typically synthesized by the reaction of trimethylsilyl chloride with dimethylamine.
(CH₃)₃Si-Cl + 2 HN(CH₃)₂ → (CH₃)₃Si-N(CH₃)₂ + [(CH₃)₂NH₂]⁺Cl⁻
Reactivity and Applications of TMSDMA
TMSDMA is a cornerstone reagent in organic synthesis, valued for its high silylating power. [9]
-
Protection of Alcohols : It is highly effective for the protection of primary, secondary, and even tertiary alcohols, converting them into their corresponding TMS ethers. This protection is crucial in the multi-step synthesis of complex molecules like pharmaceuticals. [9]* Surface Modification : In materials science, TMSDMA is used to cap reactive silanol (Si-OH) groups on the surface of silicon dioxide and other materials. [10]This passivation is critical in applications like area-selective atomic layer deposition (AS-ALD), where blocking nucleation sites prevents film growth on specific areas. [10]* Precursor to Other Reagents : Its reactivity allows it to serve as a synthon for other valuable reagents in drug development and advanced synthesis. [9] The heightened reactivity of TMSDMA compared to reagents like hexamethyldisilazane (HMDS) can be attributed to the more basic and volatile dimethylamine leaving group, which helps to drive the silylation equilibrium forward.
Comparative Silylating Agent Performance
| Silylating Agent | Common Abbreviation | Leaving Group | Relative Reactivity | Key Features |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-Methylacetamide | High | Volatile byproducts. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-Methyltrifluoroacetamide | Very High | More volatile byproducts than BSA. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-Methyltrifluoroacetamide | Very High | Byproducts are highly volatile, useful in GC analysis. [11] |
| N-(trimethylsilyl)dimethylamine | TMSDMA | Dimethylamine | High | Potent reagent, volatile amine byproduct. [9] |
| Hexamethyldisilazane | HMDS | Ammonia | Moderate | Less reactive, often requires acid catalysis. |
| Trimethylsilyl Chloride | TMSCl | HCl | High | Generates corrosive HCl byproduct, requires a base. [12] |
Experimental Protocols & Safe Handling
Protocol: Silylation of a Primary Alcohol using TMSDMA
This protocol describes a general procedure for the protection of a primary alcohol using N-(trimethylsilyl)dimethylamine.
Objective: To convert a primary alcohol (R-CH₂OH) to its corresponding trimethylsilyl ether (R-CH₂O-TMS).
Materials:
-
Primary Alcohol (1.0 eq)
-
N-(trimethylsilyl)dimethylamine (TMSDMA) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask with stir bar
-
Septum and Nitrogen/Argon inlet
-
Syringes
Workflow Diagram:
Caption: Experimental workflow for alcohol silylation.
Step-by-Step Procedure:
-
Preparation : A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon). This step is critical to remove adsorbed water, which would otherwise consume the reagent.
-
Reagent Addition : The primary alcohol is dissolved in the chosen anhydrous solvent and added to the flask via syringe. The solution is cooled to 0 °C in an ice bath.
-
Silylation : TMSDMA (1.2 equivalents) is added dropwise to the stirred solution. The use of a slight excess of the silylating agent ensures complete conversion of the starting material.
-
Reaction Monitoring : The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is fully consumed.
-
Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation : The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude silyl ether.
-
Purification : If necessary, the product can be purified by flash column chromatography on silica gel.
Safety and Handling of Silylamines
Silylamines, including TMSDMA, require careful handling due to their reactivity and potential hazards.
-
Moisture Sensitivity : Silylamines react readily with water, including atmospheric moisture. All handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) using anhydrous solvents and glassware. [13]* Flammability : Many silylamines are flammable liquids. They should be stored and handled away from heat, sparks, and open flames in a well-ventilated area. [13]* Corrosivity and Toxicity : Silylamines and their hydrolysis byproducts (amines) can be corrosive and irritating to the skin, eyes, and respiratory tract. [14]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [14][15]Work should be conducted in a properly functioning chemical fume hood.
-
Storage : Store silylamines in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents. [13]
Conclusion
Silylamines are indispensable reagents in modern chemistry, offering a rich and controllable reactivity profile governed by the polar Si-N bond. The ability to tune their behavior through steric and electronic modifications has made them versatile tools for a multitude of applications, most notably as highly effective silylating agents for the protection of functional groups. N-(trimethylsilyl)dimethylamine stands out as a particularly potent and valuable example, enabling efficient transformations crucial to pharmaceutical development and materials science. A thorough understanding of their synthesis, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for scientists seeking to leverage these powerful molecules to their full synthetic potential.
References
Sources
- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N-Dimethyltrimethylsilylamine | 2083-91-2 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 12. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 13. fishersci.com [fishersci.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. isere.gouv.fr [isere.gouv.fr]
History and development of aminosilane precursors
An In-Depth Technical Guide to the History and Development of Aminosilane Precursors
Abstract
Aminosilane precursors represent a cornerstone of modern materials science, acting as indispensable molecular bridges that couple inorganic substrates to organic polymers. This guide provides a comprehensive overview of the history, chemical principles, synthesis, and evolving applications of these bifunctional molecules. From their initial development as adhesion promoters for fiberglass composites to their current use as critical precursors in semiconductor manufacturing and advanced biomedical applications, aminosilanes have demonstrated remarkable versatility. We will explore the fundamental synthesis routes, including traditional aminolysis of halosilanes and modern, sustainable dehydrocoupling catalysis. The core mechanism of action—hydrolysis, condensation, and organic matrix integration—will be detailed, providing the causal framework for their efficacy. Furthermore, this guide presents key experimental protocols for surface functionalization, discusses the challenges of hydrolytic stability, and examines future trends in the design and application of novel aminosilane structures. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of aminosilane chemistry and its practical applications.
The Genesis of a Molecular Bridge: An Introduction to Aminosilanes
Aminosilanes are a class of organosilicon compounds characterized by their bifunctional nature; they possess at least one amino group (-NH2, -NHR, or -NR2) and one or more hydrolyzable alkoxy or halo groups attached to a silicon atom.[1][2] This dual reactivity is the key to their function as "coupling agents" or "adhesion promoters."[1] The hydrolyzable groups react with inorganic surfaces rich in hydroxyl groups (like glass, metals, and silica), forming stable covalent bonds.[3] Simultaneously, the organofunctional amino group is available to react or physically entangle with an organic polymer matrix.[4] This unique capability allows aminosilanes to form a robust molecular bridge at the inorganic-organic interface, overcoming natural incompatibility and dramatically enhancing the mechanical and performance properties of composite materials.[4][5]
Caption: Core structure of a typical aminosilane precursor.
Historical Milestones: From Fiberglass to Microchips
The development of silane coupling agents was born out of a mid-20th-century industrial need. The burgeoning field of composite materials required a way to improve the adhesion between glass fibers and polymer resins.[5] Without effective coupling, moisture could easily ingress along the fiber-resin interface, degrading the material's mechanical strength. Silanes were identified as ideal candidates to solve this problem, and aminosilanes quickly became one of the most versatile and widely used classes.[4][5]
Initially, their application was heavily focused on fiberglass-reinforced plastics, where they dramatically improved the composite's mechanical properties, electrical resistance, and anti-aging characteristics.[5] As materials science advanced, the unique properties of aminosilanes were leveraged for a much broader range of applications. In recent decades, their use has expanded into surface modification for biomedical devices, functionalization of nanoparticles, and as critical precursors for the atomic layer deposition (ALD) of high-purity silicon oxide films in the semiconductor industry.[6][7] This evolution from a bulk composite additive to a key enabler of nanoscale technology highlights the enduring importance of aminosilane chemistry.
The Chemistry of Aminosilanes: Synthesis and Mechanisms
A deep understanding of aminosilane precursors requires an appreciation for both their synthesis and their mechanism of action at an interface.
Core Synthesis Methodologies
The industrial production of aminosilanes has historically been dominated by one primary method, but a push for greener, more efficient chemistry is driving the adoption of new catalytic approaches.
Traditional Method: Aminolysis of Halosilanes The most established synthesis route involves the reaction of a halosilane (typically a chlorosilane) with an appropriate amine.[8][9] In this nucleophilic substitution reaction, the amine displaces the halide on the silicon atom.
-
Reaction: R-SiCl₃ + 2 R'-NH₂ → R-Si(NH-R')Cl₂ + R'-NH₃⁺Cl⁻
While effective, this method is inherently atom-inefficient. For every Si-N bond formed, one equivalent of ammonium halide salt is generated as a waste byproduct, which can be corrosive and presents disposal challenges.[9][10][11]
Modern Method: Catalytic Si-N Dehydrocoupling A more sustainable and atom-economical alternative is the catalytic dehydrocoupling of amines and silanes.[10] This method, which has seen significant research interest, involves reacting an amine with a hydrosilane in the presence of a metal catalyst.
-
Reaction: R-SiH₃ + R'-NH₂ --(Catalyst)--> R-SiH₂(NH-R') + H₂
The only byproduct of this reaction is hydrogen gas, making it a much cleaner process that simplifies product purification.[10] Various catalysts based on elements across the periodic table have been developed to improve the efficiency and selectivity of this transformation.[9][10][11]
Caption: Comparison of aminosilane synthesis pathways.
Mechanism of Action: The Three-Step Molecular Handshake
The efficacy of aminosilanes as coupling agents relies on a sequential, three-stage process that forms a durable link between two dissimilar materials.[3]
-
Hydrolysis: In the presence of moisture, the alkoxy groups (e.g., -OCH₃ or -OC₂H₅) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).[3] This step is the activation of the precursor. The rate of hydrolysis can be influenced by pH, temperature, and the specific structure of the silane.[3]
-
Condensation & Inorganic Bonding: The newly formed silanol groups condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on glass). This reaction forms stable, covalent siloxane bonds (Si-O-Si), anchoring the aminosilane molecule to the inorganic surface.[3] Adjacent silane molecules can also co-condense, forming a cross-linked network on the surface.
-
Organic Integration: The organofunctional amino group, which is oriented away from the inorganic surface, is now available to interact with the organic polymer matrix. This interaction can be a covalent bond (e.g., reacting with an epoxy resin) or through physical interactions like hydrogen bonding and chain entanglement, effectively coupling the organic phase to the functionalized inorganic surface.[1][3]
Caption: The three-stage workflow of aminosilane coupling.
The Expanding Sphere of Influence: A Survey of Applications
While initially developed for a single purpose, the versatility of aminosilanes has led to their adoption across a wide spectrum of scientific and industrial fields.
| Application Area | Specific Use Case | Function of Aminosilane | Key Benefits |
| Composites & Coatings | Fiberglass reinforcement, mineral fillers in plastics | Coupling Agent, Adhesion Promoter | Improves mechanical strength, moisture resistance, and processability.[3][5] |
| Adhesives & Sealants | Promoting adhesion to glass and metal substrates | Adhesion Promoter, Primer | Dramatically increases bond strength and durability, especially in wet conditions.[4][12][13] |
| Surface Modification | Creating self-assembled monolayers (SAMs) on silica | Surface Modifier | Allows for precise control over surface energy, wettability, and biocompatibility.[14][15] |
| Electronics & Semiconductors | Precursor for SiO₂ thin films | Atomic Layer Deposition (ALD) Precursor | Enables the growth of highly uniform, conformal, and pure insulating layers at low temperatures.[6][16][17] |
| Biotechnology & Drug Delivery | Immobilization of enzymes, surface functionalization of nanoparticles | Surface Functionalization Agent | Provides a reactive surface for attaching biomolecules; improves biocompatibility.[12] |
| Environmental Science | Functionalization of porous materials (e.g., silica, zeolites) | CO₂ Capture Agent | The amino groups act as active sites for the chemisorption of carbon dioxide.[7] |
Field-Proven Methodologies: Key Experimental Protocols
The following protocols provide a self-validating system for common laboratory procedures involving aminosilanes. The causality behind each step is explained to ensure scientific integrity.
Protocol: Surface Functionalization of a Silica Substrate (e.g., Glass Slide or Silicon Wafer)
This protocol describes a robust method for creating a uniform aminosilane monolayer, a foundational step for many subsequent applications.
-
1.0 Substrate Cleaning (The Foundation for a Uniform Layer):
-
1.1 Rationale: The quality of the silane layer is critically dependent on the cleanliness and hydroxylation of the substrate surface. Organic contaminants will inhibit silane attachment, and a lack of surface hydroxyl (-OH) groups will prevent covalent bonding.
-
1.2 Procedure:
-
Sonicate the silica substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
-
Rinse thoroughly with deionized (DI) water.
-
Immerse the substrate in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). This step aggressively removes residual organics and hydroxylates the surface.
-
Rinse copiously with DI water and dry under a stream of inert gas (N₂ or Ar).
-
-
-
2.0 Silanization (Covalent Layer Formation):
-
2.1 Rationale: The reaction must be performed in an anhydrous solvent to prevent premature hydrolysis and self-condensation of the aminosilane in solution, which leads to agglomeration rather than a smooth monolayer. Elevated temperature increases the reaction rate.
-
2.2 Procedure:
-
Prepare a 1% (v/v) solution of the desired aminosilane (e.g., 3-aminopropyltriethoxysilane, APTES) in anhydrous toluene inside a sealed reaction vessel.
-
Place the cleaned, dry substrates into the solution.
-
Heat the solution to 70-90°C and maintain for 1-2 hours with gentle stirring.[14] Shorter reaction times tend to produce more uniform monolayers.[14]
-
Remove the substrates from the solution.
-
-
-
3.0 Post-Reaction Cleanup and Curing (Removing Physisorbed Molecules):
-
3.1 Rationale: It is crucial to remove any non-covalently bonded (physisorbed) silane molecules to ensure that the final surface is a stable monolayer. Curing helps to drive the condensation reaction to completion and form cross-links.
-
3.2 Procedure:
-
Rinse the functionalized substrates by sonicating in fresh anhydrous toluene for 5 minutes.
-
Rinse with isopropanol and finally with DI water.
-
Dry the substrates in an oven at 110°C for 15-30 minutes to cure the silane layer.
-
The functionalized substrate is now ready for characterization (e.g., contact angle, XPS, AFM) or further use.
-
-
Caption: Experimental workflow for silica surface silanization.
Future Trends and Challenges
The field of aminosilane precursors continues to evolve, driven by the demands of high-technology industries and a global push for sustainability.
-
Sustainable Synthesis: The development of highly efficient, low-cost, and earth-abundant metal catalysts for Si-N dehydrocoupling is a major research focus.[9][10] The goal is to fully replace atom-inefficient halosilane chemistry at an industrial scale.
-
Designer Precursors for ALD: The semiconductor industry requires precursors that are highly reactive yet thermally stable within a specific temperature window.[16][17] Significant research is dedicated to designing novel aminosilanes with tailored alkylamino ligands to optimize the ALD process for next-generation microelectronics.[16]
-
Improving Hydrolytic Stability: A key challenge in aqueous applications is the potential for the amine functionality to catalyze the hydrolysis of the siloxane bonds, leading to the detachment of the functional layer over time.[14] Designing aminosilanes with longer alkyl linkers between the amine and the silicon atom is one strategy being explored to minimize this intramolecular catalysis and improve long-term stability.[14]
Conclusion
From their humble origins as an additive for improving fiberglass, aminosilane precursors have evolved into a critical class of enabling molecules across a vast range of technologies. Their unique bifunctional chemistry allows them to bridge the gap between the inorganic and organic worlds, creating robust, high-performance materials. The ongoing development of sustainable synthesis routes and designer precursors tailored for specific, high-tech applications ensures that aminosilanes will remain a cornerstone of materials science, drug development, and advanced manufacturing for the foreseeable future. A fundamental understanding of their history, synthesis, and reaction mechanisms is therefore essential for any scientist or researcher working at the interface of chemistry and materials.
References
- The development potential of silane coupling agents. (2023). Vertex AI Search.
- Amino Silanes - Shanghai VanaBio Silicones Co., Ltd. VanaBio.
- Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. (n.d.). The Electrochemical Society.
- Aminosilane production method.
- Synthesis methods for amino(halo)silanes.
- Amino Silane | Electronic Chemicals Supplier. Daken Chem.
- Amino Silanes as adhesion promoter, surface modifier and reactant. SiSiB SILICONES.
- The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Co
- Spherical MgSiO3–NH2 Adsorbents with Optimized Surface Chemistry for Humidity-Enhanced Direct Air CO2 Capture. (n.d.). MDPI.
- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling C
- How to Prevent the Loss of Surface Functionality Derived
- Silane Coupling Agents: The Molecular Bridges Transforming M
- Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. (2022).
- Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. (2017). SciSpace.
- First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Publishing.
- High-Quality Amino Silanes for Adhesion & Surface Tre
- The Use Range of the Amino Silane Coupling Agent. Co-Formula.
- Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling. (2022).
- Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton.
- What Are Aminosilane? How To Use It? (2024). Dakenchem.
- (PDF) The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023).
Sources
- 1. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 2. silicorex.com [silicorex.com]
- 3. market.alfa-chemistry.com [market.alfa-chemistry.com]
- 4. The Use Range of the Amino Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. The development potential of silane coupling agents is enormous-KBORON-Silane modification [en.mst-kboron.com]
- 6. electrochem.org [electrochem.org]
- 7. mdpi.com [mdpi.com]
- 8. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. vanabio.com [vanabio.com]
- 13. æ±æï¼ç«ç¹å·²æå [hskbrchemical.com]
- 14. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. scispace.com [scispace.com]
- 17. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Protocol for Silylation of Alcohols using Dimethylsilyldimethylamine (DMSDMA)
Executive Summary
This technical guide details the protocol for silylating alcohols using Dimethylsilyldimethylamine (DMSDMA). Unlike standard trimethylsilylation (TMS) which serves primarily as a passive protecting group, the installation of a dimethylsilyl (DMS) moiety introduces a reactive silicon-hydride (
This
-
Intramolecular Hydrosilylation: Tethering alkenes for regioselective ring closures.
-
Tamao-Fleming Oxidation: Converting the silyl group into a hydroxyl group (surrogate for an alcohol).
-
Orthogonal Protection: Providing a silyl ether that is structurally distinct from TMS/TBDMS ethers.
The protocol below utilizes the silylamine reactivity (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Reagent Identity: Dimethyl(dimethylamino)silane
Common Name: Dimethylsilyldimethylamine (DMSDMA)
CAS Number: 22705-32-4
Structure:
| Property | Value | Critical Operational Note |
| Molecular Weight | 103.24 g/mol | Calculate stoichiometry carefully; excess is easily removed. |
| Boiling Point | 84-86 °C | Volatile; can be distilled but requires care to avoid loss during vac-down. |
| Density | 0.72 g/mL | Lighter than most organic solvents (DCM, THF). |
| Flash Point | -10 °C | High Flammability Hazard. Use spark-proof equipment. |
| Byproduct | Dimethylamine (gas) | Requires efficient venting/scrubbing (Boiling Point: 7 °C). |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to form siloxanes and amine. Store under Argon/N2. |
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the silicon atom (
Reaction Equation:
Catalytic Activation: While primary alcohols react with DMSDMA upon heating, secondary and tertiary alcohols require catalysis. The most effective catalysts are mild acids that protonate the amine leaving group or activate the silicon center:
-
1H-Tetrazole: High efficiency, generates a highly reactive silyl-tetrazolide intermediate.
-
Imidazole: Standard activation, buffers the reaction.
-
Saccharin: A non-nucleophilic acidic catalyst (useful for acid-sensitive substrates).
Visualization: Strategic Workflow
The following diagram illustrates the strategic value of the DMS group, moving from silylation to downstream applications like intramolecular hydrosilylation.
Figure 1: The strategic workflow utilizing DMSDMA to convert simple alcohols into complex diols via silicon-tethered intramolecular hydrosilylation.[1][2][3][4]
Operational Protocol
Method A: Catalytic Silylation (Recommended for Secondary/Sensitive Alcohols)
Best for: Secondary alcohols, sterically hindered substrates, or when thermal conditions must be avoided.
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
Dimethylsilyldimethylamine (DMSDMA) (1.2 - 1.5 equiv)
-
Catalyst: 1H-Tetrazole (0.5 - 1.0 mol%) OR Imidazole (10 mol%)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.
-
Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add the catalyst (e.g., 1H-Tetrazole, 1 mol%). Stir for 5 minutes at room temperature.
-
Reagent Addition: Add DMSDMA (1.2 equiv) dropwise via syringe.
-
Observation: You may observe mild bubbling as dimethylamine gas is evolved. Ensure the reaction vessel is vented to a fume hood (e.g., via a needle and bubbler).
-
-
Reaction: Stir at room temperature for 1–4 hours.
-
Monitoring: Monitor by TLC or NMR. The disappearance of the O-H stretch in IR (3400 cm⁻¹) is a quick check.
-
-
Workup (Non-Aqueous):
-
Purification:
-
If necessary, perform a rapid filtration through a short plug of neutral alumina or silica (deactivated with 1% Et3N) using Hexanes/EtOAc.
-
Distillation is preferred for volatile silyl ethers.
-
Method B: Thermal Silylation (Solvent-Free)
Best for: Robust primary alcohols and large-scale preparations.
-
Setup: Mix the alcohol (1.0 equiv) and DMSDMA (1.5 equiv) in a pressure tube or round-bottom flask with a reflux condenser.
-
Reaction: Heat to 60–80 °C for 2–12 hours.
-
The evolution of dimethylamine drives the equilibrium.
-
-
Workup: Apply vacuum directly to the vessel to remove excess DMSDMA (BP ~85 °C) and byproduct amine.
-
Yield: Typically quantitative for primary alcohols.
Quality Control & Self-Validation
A robust protocol requires verification. The DMS ether has a distinct spectroscopic signature that validates the success of the reaction.
| Analytical Method | Diagnostic Signal | Interpretation |
| 1H NMR | The Si-H Signal. This is the definitive proof of DMS incorporation. It usually appears as a septet due to coupling with the methyls. | |
| 1H NMR | The Si-Me2 methyl groups. They appear as a doublet ( | |
| IR Spectroscopy | ~2120 cm⁻¹ (sharp, strong) | Si-H Stretch. Absence of broad O-H stretch at 3400 cm⁻¹. |
| 29Si NMR | ~ -10 to -20 ppm | Diagnostic shift for hydro-silyl ethers. |
Troubleshooting Guide
-
Issue: Incomplete conversion.
-
Fix: Add more catalyst (Tetrazole) or switch to Method B (Heat). Ensure the amine gas is allowed to escape (equilibrium shift).
-
-
Issue: Loss of product during evaporation.
-
Issue: Hydrolysis (Reappearance of Alcohol).
-
Fix: The Si-H bond makes the ether more labile than TMS. Ensure all solvents are anhydrous and store the product under inert atmosphere. Avoid strong bases.
-
Safety & Handling
-
Flammability: DMSDMA is highly flammable.[1][3] Ground all glassware.
-
Inhalation: The byproduct, dimethylamine, is a toxic gas with a fishy odor. All operations must be performed in a functioning fume hood.
-
Pressure: If heating in a sealed tube, ensure the vessel is rated for the pressure generated by the amine gas evolution.
References
-
Gelest, Inc. "Silylation of Alcohols Employed in Templating Protocols." Gelest Technical Library.
-
PubChem. "Dimethyl(dimethylamino)silane (CAS 22705-32-4)." National Library of Medicine.[3] [3]
- Pawlenko, S. "Organosilicon Chemistry." Walter de Gruyter, 1986. (General reference for Aminosilane reactivity).
- Tamao, K., et al. "Silyl Group as a Hydroxyl Equivalent." Tetrahedron, 1983. (Context for the utility of the DMS group).
Note: This protocol is designed for research purposes. Always consult the specific Safety Data Sheet (SDS) for DMSDMA before use.
Sources
- 1. Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 3. Silanamine, N,N,1,1-tetramethyl- | C4H12NSi | CID 6335386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. Dimethylamine - Wikipedia [en.wikipedia.org]
Application Note: Dimethylsilyldimethylamine (DMSDMA) in Chemical Vapor Deposition & Surface Passivation
This Application Note is structured as a high-level technical guide for researchers in materials science and bio-interface engineering. It addresses the specific use of Dimethylsilyldimethylamine (DMSDMA) , a specialized organosilane precursor.
Executive Summary
Dimethylsilyldimethylamine (DMSDMA), also known as N,N-Dimethyl-dimethylsilylamine , is a volatile, chlorine-free organosilicon precursor. Unlike traditional chlorosilanes (e.g., DCS, HCDS), DMSDMA enables low-temperature deposition processes essential for sensitive substrates used in advanced semiconductor logic and bio-MEMS (Micro-Electro-Mechanical Systems) devices.
Its unique structure—featuring a reactive silicon-nitrogen (Si-N) bond and a silicon-hydrogen (Si-H) bond—grants it dual functionality:[1]
-
CVD/ALD Precursor: For depositing high-quality Silicon Nitride (
) and Silicon Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) thin films. -
Silylation Agent: For surface passivation to render hydrophilic surfaces hydrophobic, critical in preventing non-specific binding in drug delivery microfluidics.
Physicochemical Profile
Understanding the precursor's physical state is the first step in designing a stable delivery protocol.
| Property | Value | Relevance to Protocol |
| Chemical Formula | Si-N bond allows clean ligand exchange. | |
| CAS Number | 22705-32-4 | Identity verification.[1][2][3] |
| Molecular Weight | 103.24 g/mol | Mass flow controller (MFC) calibration.[1] |
| Boiling Point | ~66-67 °C | Requires mild heating of delivery lines.[1] |
| Vapor Pressure | High (~150 Torr @ 25°C) | Excellent for ALD; often requires no carrier gas heating.[1] |
| Density | 0.72 g/mL | Liquid level monitoring.[1] |
| Flash Point | -13 °C (Closed Cup) | High Flammability Hazard - Active cooling required for storage.[1] |
Reaction Mechanism & Pathway
The utility of DMSDMA lies in its Self-Limiting Surface Reaction . In Atomic Layer Deposition (ALD), the molecule reacts with surface hydroxyl (-OH) or amine (-NH*) groups. The weak Si-N bond cleaves, releasing dimethylamine as a byproduct, while the silicon fragment anchors to the surface.
Mechanistic Workflow (PEALD of Silicon Nitride)
The following diagram illustrates the stepwise mechanism for depositing Silicon Nitride using DMSDMA and Ammonia (
Figure 1: Cycle logic for Plasma-Enhanced ALD (PEALD) using DMSDMA. The process relies on the cleavage of the dimethylamine leaving group.
Experimental Protocols
Protocol A: Low-Temperature PEALD of Silicon Nitride ( )
Application: Passivation layers for bio-sensors or gate spacers in logic devices.[1] Target Thickness: 10 nm Substrate: Silicon (100) or Glass
1. Pre-Deposition Setup
-
Reactor: Inductively Coupled Plasma (ICP) ALD system.[1]
-
Precursor Temp: Maintain DMSDMA canister at 20°C (Room Temp). No heating jacket required due to high vapor pressure.[1]
-
Line Temp: Heat delivery lines to 80°C to prevent condensation.
-
Carrier Gas: Argon or
(99.9999% purity) at 20 sccm.
2. Deposition Cycle (Loop for ~100 cycles)
Execute the following sequence for each atomic layer (Growth Rate: ~0.8 - 1.0 Å/cycle):
-
Pulse (DMSDMA):
-
Purge 1:
-
Duration: 5.0 seconds (Argon flow increased to 100 sccm).
-
Critical: Removes unreacted precursor and Dimethylamine byproduct to prevent CVD-like parasitic growth (dust formation).[1]
-
-
Plasma Exposure (Reactant):
-
Purge 2:
-
Duration: 5.0 seconds .[1]
-
Result: Resets chamber for the next cycle.
-
3. Post-Deposition Characterization[10]
-
Refractive Index (RI): Measure via Ellipsometry.[1] Target RI for stoichiometric
is ~2.0. Lower values (1.7-1.[1][11]8) indicate porous or oxide-rich films.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Etch Rate: Validate film density by dipping in 100:1 Dilute HF. High-quality films should etch < 2 nm/min.[1]
Protocol B: Surface Passivation (Hydrophobic Coating)
Application: Preventing protein adsorption in drug delivery channels (Microfluidics).[1] Goal: Create a hydrophobic monolayer (Contact Angle > 90°).[1]
-
Surface Activation: Treat the substrate (glass/PDMS) with
plasma (50W, 30s) to generate surface silanols (-OH). -
Vapor Prime: Place substrate in a vacuum oven or vapor priming chamber (e.g., YES oven).
-
Injection: Introduce DMSDMA vapor (no plasma) at 100°C and 5 Torr pressure.
-
Incubation: Hold for 15 minutes . The DMSDMA reacts with silanols to form a trimethylsilyl-like cap (specifically a dimethylsilyl ether).
-
Bake: Post-bake at 150°C for 30 mins to cure the monolayer.
-
Validation: Measure water contact angle. A successful coating yields 95° - 105° .[1]
Critical Process Controls & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Carbon Content | Incomplete ligand removal during plasma step.[1] | Increase Plasma Power (>200W) or exposure time. |
| Low Growth Rate | Steric hindrance of the precursor.[1] | Increase Pulse time; Ensure substrate temp is >150°C. |
| Haze / Particles | CVD reaction in the gas phase. | Increase Purge 1 time; Check if precursor and reactant lines are mixing upstream.[1] |
| Film Delamination | Poor nucleation on substrate.[1] | Perform an in-situ |
Safety & Handling (HSE)
DANGER: DMSDMA is Highly Flammable and reacts violently with water.
-
Storage: Store in a cool, dry area under inert atmosphere (Argon/Nitrogen).
-
PPE: Neoprene gloves, flame-retardant lab coat, and full face shield.
-
Emergency: In case of spill, cover with dry sand or vermiculite. DO NOT USE WATER (releases flammable/toxic amines).[1]
-
Toxicity: The byproduct, dimethylamine, is a respiratory irritant. All reactor exhaust must be scrubbed.[1]
References
-
Gelest, Inc. (2019).[11] Silicon Nitride Precursors for ALD & CVD. Retrieved from [Link]
-
Park, J., et al. (2023).[9] "Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors." ACS Applied Materials & Interfaces.[1] (Contextualizing aminosilane reactivity). Retrieved from [Link]
Sources
- 1. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]
- 2. DIMETHYLSILYLDIMETHYLAMINE | 22705-32-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Buy Dimethylsilyldimethylamine | 22705-32-4 [smolecule.com]
- 5. azonano.com [azonano.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. swb.skku.edu [swb.skku.edu]
- 10. researchgate.net [researchgate.net]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Application Note: Reaction Mechanism & Protocol for Dimethylsilyldimethylamine (DMSDMA) with Hydroxyl Groups
Executive Summary
This technical guide details the reaction mechanism, kinetic considerations, and experimental protocols for the silylation of hydroxyl groups using Dimethylsilyldimethylamine (DMSDMA; CAS: 22705-32-4).[1] Unlike common trimethylsilyl (TMS) reagents, DMSDMA introduces a dimethylsilyl (
-
Sterically Tuned Protection: Providing a silyl ether protecting group with distinct stability profiles compared to TMS.[1]
-
Synthetic Divergence: The retained silicon-hydride (
) bond serves as a reactive handle for subsequent intramolecular hydrosilylation or Tamao-Fleming oxidation, enabling high-precision C-H functionalization.[1]
Chemical Identity & Properties
Before initiating protocols, verify the reagent identity.[1] Confusion often arises between DMSDMA and N,N-Dimethyltrimethylsilylamine (TMSDMA).[1]
| Property | Specification |
| Chemical Name | (Dimethylamino)dimethylsilane |
| Synonyms | N,N,1,1-Tetramethylsilanamine; DMSDMA |
| CAS Number | 22705-32-4 |
| Formula | |
| Structure | |
| Boiling Point | 67–68 °C |
| Density | 0.726 g/mL |
| Reactivity Class | Moisture Sensitive; Flammable; Amine Evolution |
Reaction Mechanism: Nucleophilic Substitution at Silicon ( -Si)[1]
The reaction between DMSDMA and a hydroxyl group (alcohol, phenol, or silanol) proceeds via a nucleophilic substitution at the silicon atom.[1] Unlike chlorosilanes, this reaction produces dimethylamine as the byproduct, which is a gas at room temperature (b.p. 7 °C) or a volatile liquid, driving the equilibrium forward without requiring auxiliary bases.[1]
Mechanistic Pathway[1]
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the electropositive silicon center.
-
Pentacoordinate Transition State: A trigonal bipyramidal transition state forms where the incoming oxygen and leaving nitrogen occupy apical positions.
-
Elimination: The
bond cleaves, releasing dimethylamine ( ). -
Product Formation: The dimethylsilyl ether (
) is formed with retention of the bond.[1]
Mechanistic Diagram
The following diagram illustrates the concerted
Caption: Concerted
Experimental Protocol: Silylation of Alcohols
Objective: Synthesis of Dimethylsilyl Ether from a primary/secondary alcohol.
Reagents & Equipment[1]
-
Substrate: Target Alcohol (1.0 equiv, dried azeotropically if necessary).[1]
-
Reagent: (Dimethylamino)dimethylsilane (DMSDMA) (1.2 – 1.5 equiv).[1]
-
Catalyst (Optional): Imidazole or 1H-Tetrazole (0.1 equiv) can accelerate sluggish reactions with hindered alcohols.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon balloon.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (Ar/
) and maintain positive pressure. -
Solvation: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL, ~0.2 M concentration).
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C (ice bath) to control the initial exotherm and amine evolution.
-
Add DMSDMA (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Note: If the substrate is sterically hindered, add catalyst (imidazole, 10 mol%) at this stage.[1]
-
-
Reaction:
-
Workup (Self-Validating):
-
The byproduct is volatile dimethylamine. For simple substrates, solvent and excess reagent can be removed solely by rotary evaporation.
-
Validation Step: If solid amine salts precipitate (rare without acid), filter the mixture through a Celite pad.[1]
-
Concentrate the filtrate under reduced pressure (vacuum).
-
-
Purification:
-
Most silyl ethers are hydrolytically unstable on silica gel.[1] If purification is needed, use neutral alumina or perform a rapid flash chromatography on silica pre-treated with 1% triethylamine.
-
Storage: Store the product under inert atmosphere at -20 °C.
-
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR: Look for the diagnostic Si-H multiplet around
4.5–4.7 ppm and the Si-Me doublet around 0.1–0.2 ppm ( ). -
IR Spectroscopy: A sharp, strong absorption band at ~2100–2150 cm⁻¹ confirms the presence of the
bond.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of alcohol.[1] | Add 10-20 mol% Imidazole or Tetrazole; heat to 40 °C. |
| Hydrolysis (Si-OH) | Wet solvent or atmosphere.[1] | Re-dry solvents; ensure strict inert atmosphere; check reagent quality.[1] |
| Product Decomposition | Acidic silica gel during purification.[1] | Use Neutral Alumina or deactivate silica with 1% |
| Missing Si-H Signal | Wrong reagent used (TMSDMA). | Verify CAS 22705-32-4; ensure reagent is not N,N-dimethyltrimethylsilylamine.[1] |
Safety & Handling
-
Flammability: DMSDMA is a highly flammable liquid (Flash point: -13 °C).[1] Ground all glassware.
-
Inhalation: The reaction releases dimethylamine, a corrosive and toxic gas.[1] Always perform this reaction in a functioning fume hood.
-
Moisture: The reagent reacts violently with water. Quench excess reagent with isopropanol before disposal.
References
-
Gelest, Inc. (2020).[1][2] Silanes and Silicones: Catalog & Technical Guide. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis (3rd ed.).[1] John Wiley & Sons.[3] (Referencing general silylation protocols).
-
Tamao, K. (1988).[1] Oxidative cleavage of the silicon-carbon bond: Development, mechanism, stereochemistry, and synthetic applications. In Advances in Silicon Chemistry. JAI Press. (Context for Si-H utility).
Sources
Application Note: High-Resolution GC-MS Profiling Using Dimethylsilyldimethylamine (DMSDMA)
Abstract
This technical guide details the application of Dimethylsilyldimethylamine (DMSDMA) as a specialized silylation reagent for Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard trimethylsilyl (TMS) reagents (e.g., BSTFA, MSTFA), DMSDMA introduces a dimethylsilyl (DMS) group [–SiH(CH₃)₂] . This modification offers two critical advantages: reduced steric hindrance, allowing for the derivatization of bulky functional groups (e.g., tertiary alcohols), and a distinct mass spectral shift (58 Da vs. 72 Da) that aids in structural elucidation and isomer differentiation. This protocol outlines the mechanism, reaction conditions, and data interpretation required for high-integrity metabolomic and toxicological screening.
Technical Background & Mechanism
The Reagent: DMSDMA
-
IUPAC Name:
-Tetramethylsilanaminengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
CAS Number: 22705-32-4[1]
-
Structure:
-
Functionality: Silyl donor.[2][3][4] It replaces active hydrogens in hydroxyl (-OH), amine (-NH), and thiol (-SH) groups with a dimethylsilyl ether/amine moiety.
Mechanism of Action
The reaction proceeds via a nucleophilic attack by the analyte's heteroatom (oxygen, nitrogen, or sulfur) on the silicon atom of DMSDMA. The driving force is the expulsion of the volatile base dimethylamine , which shifts the equilibrium forward without generating acidic byproducts (unlike chlorosilanes), making it suitable for acid-sensitive analytes.
Key Difference from TMS Reagents: Standard silylation adds a trimethylsilyl group [–Si(CH₃)₃].[5] DMSDMA adds a dimethylsilyl group [–SiH(CH₃)₂]. The presence of the silicon-hydride (Si-H) bond reduces the steric bulk of the protecting group, enabling access to hindered sites that TMS reagents fail to derivatize quantitatively.
Reaction Pathway Diagram
Figure 1: Nucleophilic substitution mechanism of DMSDMA silylation.
Comparative Analysis: DMS vs. TMS[2]
The choice between DMSDMA and standard TMS reagents (BSTFA) should be driven by the specific analytical challenge.
| Feature | Trimethylsilyl (TMS) | Dimethylsilyl (DMS) | Analytical Implication |
| Reagent | BSTFA / MSTFA | DMSDMA | DMSDMA is preferred for hindered sites. |
| Added Group | DMS is physically smaller. | ||
| Mass Shift | +72 Da per group | +58 Da per group | |
| Steric Bulk | High | Low | DMS reacts with tertiary alcohols/amines. |
| Stability | High (Hydrolytically stable) | Moderate (Moisture sensitive) | DMS derivatives require strictly anhydrous handling.[2] |
| Fragmentation | Loss of methyl ( | Loss of hydride ( | DMS shows unique Si-H fragmentation channels. |
Experimental Protocol
Safety Warning: DMSDMA is flammable and reacts with moisture to release dimethylamine. Handle in a fume hood.
Materials
-
Reagent: Dimethylsilyldimethylamine (>98% purity).
-
Solvent: Anhydrous Pyridine or Acetonitrile (Water content <50 ppm is critical).
-
Catalyst (Optional): Trifluoroacetic acid (TFA) or Trimethylchlorosilane (TMCS) can be added (1% v/v) to accelerate the reaction, though DMSDMA is often reactive enough alone.
-
Vials: Silanized glass vials with PTFE-lined caps.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for DMSDMA.
Detailed Procedure
-
Drying: Ensure the sample (approx. 10-50 µg) is completely dry. Use a nitrogen blow-down evaporator or lyophilizer. Note: Residual water will consume the reagent immediately.
-
Solubilization: Dissolve the residue in 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger (though the byproduct is an amine) and facilitates the reaction.
-
Derivatization: Add 50 µL of DMSDMA. Cap the vial immediately under nitrogen atmosphere if possible.
-
Incubation: Heat the mixture at 60°C for 30–60 minutes .
-
Optimization: For highly hindered steroids or tertiary alcohols, extend time to 90 minutes or increase temperature to 80°C.
-
-
Injection: Inject 1 µL directly into the GC-MS.
-
Inlet Temperature: 250°C.
-
Split Mode: Splitless (for trace analysis) or Split (10:1 for high concentration).
-
Data Interpretation & Troubleshooting
Mass Spectral Identification
When analyzing DMS derivatives, look for these diagnostic indicators:
-
Molecular Ion (
): The molecular weight will be the parent mass + (number of derivatized groups × 58). -
The "Shift" Technique: If the identity of an analyte is ambiguous, derivatize one aliquot with BSTFA (TMS) and another with DMSDMA (DMS).
-
Calculate
. -
Number of functional groups (
) = . -
Example: An unknown steroid shows
at 446 (TMS) and 418 (DMS). . . The molecule has 2 derivatizable hydroxyl groups.
-
-
Fragment Ions:
-
[M-1]+: Loss of the hydride hydrogen from the silicon atom is common in DMS derivatives.
-
m/z 59: Dimethylsilanol ion
. -
m/z 75: Dimethylsilane ether fragment
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture contamination. | Ensure solvents are anhydrous; use new reagent bottle. |
| Tailing Peaks | Active sites in GC liner or column. | Replace liner with deactivated glass; trim column. |
| Incomplete Reaction | Steric hindrance too high. | Increase reaction time/temp; add 1% TMCS catalyst. |
| Reagent Peak Only | Sample not soluble or no active H. | Check sample solubility in pyridine; confirm functional groups. |
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Pierce Chemical Co. (2004). Silylation Reagents: Protocol and Selection Guide. Thermo Fisher Scientific. Link
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech Open. Link
-
Sigma-Aldrich. (2023). Product Specification: Dimethylsilyldimethylamine (CAS 22705-32-4). Merck KGaA. Link
Sources
Catalytic conditions for Dimethylsilyldimethylamine reactions
An Application Guide to Catalytic Conditions for Dimethylsilyldimethylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylsilyldimethylamine (DMSDMA), also known as N-(trimethylsilyl)dimethylamine, is a versatile and highly reactive silylating agent employed extensively in organic synthesis. Its utility lies in the introduction of a dimethylsilyl group, primarily for the protection of protic functional groups such as alcohols, amines, and carboxylic acids. The efficacy and selectivity of DMSDMA reactions are profoundly influenced by the choice of catalyst. This guide provides a comprehensive overview of the catalytic conditions governing DMSDMA reactions, offering field-proven insights into catalyst selection, reaction mechanisms, and detailed experimental protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage DMSDMA in complex synthetic pathways, particularly within the realm of drug discovery and development.
Introduction: The Role of Dimethylsilyldimethylamine in Modern Synthesis
Dimethylsilyldimethylamine, with the chemical formula (CH₃)₂NSi(CH₃)₂H, is a key reagent in the organic chemist's toolkit. The silicon-nitrogen (Si-N) bond is the locus of its reactivity; this bond is readily cleaved by nucleophiles, resulting in the formation of a new silicon-element bond and the release of volatile dimethylamine as the sole byproduct. This clean reaction profile makes DMSDMA an attractive alternative to chlorosilane reagents, which generate corrosive HCl.
The dimethylsilyl group is a valuable protecting group, particularly for alcohols, due to its relative stability and the specific conditions required for its removal. In the context of drug development, the precise control over functional group reactivity is paramount, and DMSDMA provides a reliable method for the temporary masking of hydroxyl and amino moieties during multi-step synthetic sequences.[1][2]
The Cornerstone of Reactivity: Catalytic Activation
While DMSDMA can react with highly acidic protons uncatalyzed, its reactivity with less acidic substrates like alcohols and secondary amines necessitates catalytic activation. The choice of catalyst dictates the reaction mechanism, rate, and substrate scope. Catalysts function by either enhancing the nucleophilicity of the substrate or increasing the electrophilicity of the silicon center in DMSDMA.
Base Catalysis: Deprotonation and Nucleophilic Activation
Base catalysis is the most common strategy for promoting DMSDMA reactions with alcohols and amines. The mechanism hinges on the generation of a more potent nucleophile from the substrate.
-
Mechanism of Action : A base deprotonates the substrate (e.g., an alcohol, R-OH) to form an alkoxide (R-O⁻). This highly nucleophilic alkoxide then attacks the electrophilic silicon atom of DMSDMA, displacing the dimethylamine leaving group to form the silyl ether.
-
Common Bases :
-
Tertiary Amines (e.g., Triethylamine, Pyridine) : These non-nucleophilic bases serve primarily as proton scavengers, shifting the reaction equilibrium forward.[3]
-
Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine (DMAP), Imidazole) : These catalysts operate via a more intricate mechanism. DMAP, for instance, attacks the silylating agent to form a highly reactive silylated pyridinium intermediate.[4][5] This intermediate is significantly more electrophilic than DMSDMA itself, rendering it susceptible to attack by even weakly nucleophilic alcohols.[4][6] Imidazole functions similarly, forming a reactive N-silylimidazolium species.[5]
-
Caption: General mechanism for base-catalyzed silylation of an alcohol.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids offer an alternative catalytic pathway, particularly for more challenging substrates or specialized transformations like C-H silylation.
-
Mechanism of Action : A Lewis acid (LA) can coordinate to the nitrogen or a nearby activating group, increasing the partial positive charge on the silicon atom and making it more electrophilic. In other cases, the Lewis acid activates the substrate itself. For example, in formal [3+2] cycloadditions of aziridines, a Lewis acid like BF₃ is essential for the initial ring-opening step, which allows for subsequent reactions.[7] Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the C(sp³)-H silylation of tertiary amines by promoting dehydrogenation to form enamine intermediates, which are then silylated.[8]
-
Common Lewis Acids :
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Boron trifluoride (BF₃)
-
Zinc chloride (ZnCl₂)
-
Other metal salts (FeCl₃, etc.)[9]
-
Transition Metal Catalysis: Forging New Bonds
For less conventional reactions such as dehydrogenative silylation of alkenes, transition metal complexes are indispensable.[10] These catalysts can activate both the Si-H bond of a silane and the C-H or C=C bonds of the substrate, facilitating novel bond formations.
-
Common Catalysts : Rhodium (Rh) and Iridium (Ir) complexes are often employed, with the choice of metal influencing the reaction selectivity between hydrosilylation and dehydrogenative silylation.[10]
Application Notes and Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for common applications of DMSDMA.
Application: Protection of a Primary Alcohol using DMAP Catalysis
This protocol details the efficient silylation of a primary alcohol, a foundational step in many synthetic routes in drug development. The use of catalytic DMAP ensures a rapid and high-yielding reaction under mild conditions.
Protocol: DMAP-Catalyzed Silylation of Benzyl Alcohol
-
Objective : To synthesize Benzyl dimethylsilyl ether.
-
Materials :
-
Benzyl alcohol
-
Dimethylsilyldimethylamine (DMSDMA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Add DMAP (0.05 - 0.1 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Add DMSDMA (1.1 - 1.2 eq) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
-
Caption: Experimental workflow for DMAP-catalyzed alcohol silylation.
Application: Lewis Acid-Catalyzed C(sp³)-H Silylation of a Tertiary Amine
This advanced protocol demonstrates the power of Lewis acid catalysis to achieve selective C-H functionalization, forming a valuable 4-silapiperidine scaffold.[8]
Protocol: B(C₆F₅)₃-Catalyzed Synthesis of a 4-Silapiperidine [8]
-
Objective : To synthesize a 4-silapiperidine from a tertiary amine and a dihydrosilane.
-
Materials :
-
Acyclic tertiary amine (e.g., N,N-diethyl-n-propylamine)
-
Dihydrosilane (e.g., Ph₂SiH₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
-
Procedure :
-
Caution : This reaction should be performed in a well-ventilated fume hood by trained personnel. B(C₆F₅)₃ is moisture-sensitive.
-
In a glovebox, charge a screw-capped vial with the tertiary amine (1.0 eq) and the dihydrosilane (1.1 eq).
-
Add anhydrous toluene to dissolve the reagents.
-
Add a stock solution of B(C₆F₅)₃ in toluene (0.05 eq).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for 24-48 hours.
-
Monitor the reaction by GC-MS or ¹H NMR spectroscopy of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a few drops of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 4-silapiperidine product.
-
Data Summary and Catalyst Comparison
The selection of a catalyst is a critical decision based on substrate reactivity, desired reaction rate, and economic factors.
| Catalyst Type | Example(s) | Typical Loading | Mechanism | Advantages | Limitations |
| Non-Nucleophilic Base | Triethylamine (TEA), Pyridine | Stoichiometric or as solvent | Substrate Deprotonation | Inexpensive, readily available.[3] | Slower reactions, may require heating. |
| Nucleophilic Base | DMAP, Imidazole | 0.01 - 0.2 eq | Nucleophilic Catalysis | High reaction rates, mild conditions, low loading.[4][5] | Higher cost, potential toxicity (DMAP). |
| Lewis Acid | B(C₆F₅)₃, BF₃·OEt₂ | 0.05 - 1.0 eq | Electrophilic Activation | Enables unique transformations (e.g., C-H activation).[8] | Moisture sensitive, can be harsh on sensitive substrates.[7] |
| Transition Metal | Rh/Ir Complexes | 0.001 - 0.05 eq | Oxidative Addition/Reductive Elimination | High selectivity for specific bond formations.[10] | Expensive, requires specialized ligands, air-sensitive. |
Safety and Handling of Dimethylsilyldimethylamine
As a reactive chemical, DMSDMA requires careful handling to ensure laboratory safety.
-
Hazards : DMSDMA is a flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It reacts with water and moisture, releasing flammable gases and dimethylamine.[11][12]
-
Handling Precautions :
-
Always handle DMSDMA in a well-ventilated chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Keep away from sources of ignition, heat, and open flames.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[12]
-
Ground all equipment to prevent static discharge.[13]
-
-
Spill & Disposal : In case of a spill, contain the spillage and collect with a non-combustible absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.[11]
Conclusion
The catalytic activation of Dimethylsilyldimethylamine is a cornerstone of its synthetic utility. By understanding the distinct mechanisms of base, Lewis acid, and transition metal catalysis, researchers can strategically select the optimal conditions to achieve their synthetic goals. From the routine protection of alcohols in pharmaceutical intermediates to the complex C-H functionalization for novel scaffold synthesis, the principles and protocols outlined in this guide provide a robust framework for the successful application of DMSDMA chemistry.
References
-
Abeynayake, N. S. (n.d.). The chemistry and catalytic activity of dehydrogenative silylation and. Scholars Junction - Mississippi State University. Retrieved from [Link]
-
Gómez-Benítez, S., et al. (2013). A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Sethi, K. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. YouTube. Retrieved from [Link]
-
Samuilov, Y. D., & Samuilov, A. (2024). Lewis acid catalyzed reaction of dimethyl carbonate with amines: Experimental and theoretical study. Inorganica Chimica Acta. Retrieved from [Link]
-
(n.d.). N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. Retrieved from [Link]
-
(n.d.). DMAP: A Versatile Catalyst for Silylation and Protecting Group Strategies. Retrieved from [Link]
-
Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]
-
(n.d.). techniques for silylation. ResearchGate. Retrieved from [Link]
-
Mamone, P. (2021). Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3. PMC - NIH. Retrieved from [Link]
-
(n.d.). Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry. ResearchGate. Retrieved from [Link]
-
(n.d.). Michael reactions in water using Lewis acid–surfactant-combined catalysts. ResearchGate. Retrieved from [Link]
-
(n.d.). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]
-
(n.d.). FDA Approved drugs containing dimethylamine pharmacophore : A Review of the last 50 years. Retrieved from [Link]
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. JU | FDA Approved drugs containing dimethylamine [aljouf-demo.accessapp.tn]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study | MDPI [mdpi.com]
- 8. Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "The chemistry and catalytic activity of dehydrogenative silylation and" by Niroshani S. Abeynayake [scholarsjunction.msstate.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Dimethylsilyldimethylamine (DMSDMA)
This guide functions as a specialized Technical Support Center for researchers working with Dimethylsilyldimethylamine (also known as (Dimethylamino)dimethylsilane or N,N,1,1-Tetramethylsilanamine ; CAS 22705-32-4).
Status: Active | Topic: Moisture Sensitivity & Handling | Tier: Level 3 (Senior Scientist)
Emergency Triage: "Is My Reagent Compromised?"
Q: I just opened the shipping container. How do I verify the reagent is still good without running an NMR?
A: Perform the "Syringe Test" and check for Sensory Cues. DMSDMA is thermodynamically unstable in the presence of moisture. The Silicon-Nitrogen (Si-N) bond is the weak link. If the septum has been compromised, you will observe immediate physical changes.
| Diagnostic Indicator | Observation | Technical Diagnosis | Action Required |
| Olfactory | Strong, fishy, ammonia-like odor. | Hydrolysis Active. The Si-N bond has cleaved, releasing Dimethylamine gas. | Quarantine. Do not use for quantitative work. |
| Visual (Liquid) | Turbidity, cloudiness, or white particulates. | Siloxane Formation. The byproduct Dimethylsilanol has condensed into insoluble siloxanes. | Discard. The titer is unreliable. |
| Visual (Septum) | Bulging or convex septum. | Pressure Buildup. Release of Dimethylamine gas (and potentially | Vent Carefully. Use a needle connected to a bubbler. |
| Syringe Test | Plunger moves "back" on its own or feels "gritty." | Vapor Pressure/Solids. High vapor pressure of byproducts or solid siloxanes in the barrel. | Stop. Do not inject into reaction mixture. |
The Mechanics of Failure: Why Moisture is Fatal
Q: Why does a small amount of water seem to ruin the entire bottle?
A: You are likely experiencing "Cascade Hydrolysis." Unlike simple acid-base reactions, the hydrolysis of silylamines can be self-propagating due to the condensation of the byproducts.
The Hydrolysis Cascade (DOT Visualization)
The diagram below illustrates how a single water molecule triggers a cycle that consumes your reagent and regenerates water, effectively amplifying the damage.
Figure 1: The Cascade Hydrolysis Cycle. Note that the condensation of silanol byproducts regenerates water, allowing a small leak to destroy a large quantity of reagent over time.
Core Protocols: Handling & Storage[1]
Q: I don't have a glovebox. Can I use a Schlenk line?
A: Yes, but you must use the "Positive Pressure Cannula" technique. Standard syringe transfer is risky because the negative pressure created when drawing liquid can suck atmospheric moisture through the needle seal.
Protocol: Inert Atmosphere Transfer (Schlenk Line)
-
Preparation: Flame-dry all glassware under vacuum. Backfill with dry Nitrogen or Argon (Argon is preferred as it is heavier than air and blankets the reagent).
-
Pressure Equalization: Insert a bleed needle (connected to an inert gas source) into the DMSDMA bottle before inserting your withdrawal needle. This ensures the bottle remains under positive pressure.
-
Solvent Choice: Ensure all solvents are anhydrous (
ppm ).-
Recommended: THF, Toluene, Diethyl Ether (distilled from Na/Benzophenone or dried via alumina columns).
-
Avoid: Chlorinated solvents (unless stabilized), Alcohols (instant reaction), Acetone.
-
Q: How do I store the bottle after opening?
A: The "Double-Seal" Method.
-
Wrap the septum cap tightly with Parafilm immediately after use.
-
Place the entire bottle inside a secondary container (e.g., a wide-mouth jar) containing a layer of desiccant (Drierite or Molecular Sieves) at the bottom.
-
Store at 2–8°C . Cold storage slows the kinetics of any adventitious hydrolysis.
Troubleshooting Experimental Failures
Q: My silylation reaction yield is low (<40%), but the reagent looked fine. What happened?
A: The "Amine Sink" problem. DMSDMA releases dimethylamine (DMA) as a byproduct. DMA is a base.[1] If your substrate or reaction conditions are sensitive to base, or if the DMA is not scavenged, it can inhibit the reaction or cause side reactions.
Corrective Action:
-
Add an Acid Scavenger: Although DMSDMA is often used because the byproduct is volatile, adding a mild scavenger (if compatible) can drive the equilibrium.
-
Reflux with Inert Gas Purge: Continuously purge the headspace of your reaction vessel with Nitrogen to physically remove the liberated Dimethylamine gas. This shifts the equilibrium toward the product (Le Chatelier's Principle).
Q: I see a "pop" or smoke when I quench the reaction. Is this normal?
A: Yes, but it indicates excess reagent. DMSDMA reacts violently with water. The "smoke" is actually an aerosol of amine salts and siloxanes.
-
Safe Quench Protocol: Do NOT add water directly.[2]
-
Cool reaction to 0°C.
-
Dilute with an inert solvent (Hexane/Ether).
-
Add Isopropanol (IPA) or tert-Butanol dropwise. These react with the silyl bond more gently than water.
-
Once gas evolution ceases, introduce aqueous ammonium chloride.
-
Reference Data & Chemical Specifications
Physicochemical Properties (CAS 22705-32-4)
| Property | Value | Notes |
| Molecular Formula | Contains Si-H and Si-N bonds. | |
| Boiling Point | ~60–62°C | Volatile; keep away from heat sources. |
| Density | 0.72 g/mL | Less dense than water. |
| Flash Point | -25°C (approx) | Highly Flammable. |
| Hydrolytic Sensitivity | High | Reacts violently with water. |
References
-
PubChem. Silanamine, N,N,1,1-tetramethyl- (Compound).[3][4][5] National Library of Medicine. Accessed 2024.[2][6][7] Link
-
Gelest, Inc. Silanes and Silicones: Handling & Storage. Technical Library. (General handling of hydrolytically unstable silanes). Link
-
Sigma-Aldrich. 1,1,3,3-Tetramethyldisilazane SDS (Related silylamine safety data for comparison of hazards). Link
(Note: Specific boiling points and flash points can vary slightly by manufacturer purity; always consult the SDS of your specific lot.)
Sources
- 1. DIMETHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. gelest.com [gelest.com]
- 3. 1,1,3,3-Tetramethyldisilazane (TMDS)|15933-59-2 [benchchem.com]
- 4. Silanamine, N,N,1,1-tetramethyl- | C4H12NSi | CID 6335386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Guide: Amine Byproduct Removal in Dimethylsilyldimethylamine Reactions
Executive Summary & Chemical Logic
The reaction of Dimethylsilyldimethylamine (DMSDMA) or similar silylamines (e.g., N,N-dimethylaminodimethylsilane) with hydroxyl-bearing substrates is a powerful method for introducing the dimethylsilyl (DMS) group.[1] Unlike chlorosilanes, which generate corrosive HCl, silylamines generate dimethylamine (DMA) as the sole byproduct.
The Chemical Equation:
The Challenge: While dimethylamine is volatile (BP: ~7°C), it is highly soluble in organic solvents and water.[2][3] Residual amine acts as a base, potentially catalyzing the hydrolysis of the newly formed silyl ether or interfering with downstream catalysis (e.g., poisoning Pt/Pd catalysts in hydrosilylation).
This guide details three field-proven protocols to remove DMA to sub-ppm levels, ensuring the stability and purity of your silylated intermediate.
Critical Data Points
Before selecting a protocol, review the physical properties of the species involved to understand the thermodynamic drive of the purification.
| Component | Chemical Formula | Boiling Point | Solubility | Risk Factor |
| Dimethylamine (Byproduct) | 7.0°C | High (Organic/Aq) | Basic, Nucleophilic, Catalyst Poison | |
| DMSDMA (Reagent) | ~60-65°C | Organic | Flammable, Moisture Sensitive | |
| DMS-Ether (Product) | Variable | Organic | Acid Labile (Hydrolyzes at pH < 4) |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Warning: Dimethylsilyl ethers are significantly less stable to acid than TBDMS or TBDPS ethers. Avoid strong acid washes (HCl) , as they will cleave your product.[1]
Protocol A: The "Thermodynamic Sweep" (Gas Phase Removal)
Best for: Large-scale reactions, acid-sensitive products, and preventing equilibrium reversal.[1]
Since the boiling point of dimethylamine (7°C) is well below room temperature, the most elegant removal method utilizes Le Chatelier’s Principle . By continuously removing the gaseous byproduct, you drive the reaction to completion and purify simultaneously.
Methodology
-
Setup: Equip the reaction vessel with a reflux condenser set to 0°C (to retain the silylation reagent) and a gas inlet tube submerged in the solvent (sparger).
-
Carrier Gas: Introduce a stream of dry Nitrogen (
) or Argon.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Temperature: Heat the reaction mixture to 40–50°C .
-
Why? This is above the BP of the amine (7°C) but below the reagent (60°C).
-
-
Scrubbing: Route the exhaust gas through a trap containing 1M HCl or Acetic Acid.[1]
-
Why? This neutralizes the noxious amine vapors, preventing lab contamination.
-
-
Endpoint: Monitor the exhaust pH or use wet litmus paper at the outlet. When the vapor is no longer basic, the amine is removed.
Workflow Diagram
Caption: Thermodynamic removal of dimethylamine via inert gas sparging while retaining the silylating reagent.[1]
Protocol B: The "Buffered Partition" (Liquid Phase Wash)
Best for: Small-scale synthesis, non-volatile products, and removing trace amine salts.[1]
Critical Constraint: Standard acid washes (1M HCl) are too harsh for dimethylsilyl ethers.[1] You must use a buffered acidic wash (pH 4.5–5.[1]5) to protonate the amine into a water-soluble salt without hydrolyzing the siloxane bond.[1]
Reagents
-
Wash Solution: 10% Aqueous Citric Acid OR Saturated Ammonium Chloride (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Indicator (Optional): Aqueous Copper Sulfate (
).[4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Methodology
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Hexane, Pentane, or
).-
Why? Non-polar solvents protect the silyl ether from hydrolysis better than THF or DCM during the wash.
-
-
The Wash: Wash the organic layer 2x with cold (
C) 10% Citric Acid or Sat.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[5][6][7][8] -
Verification: Wash once with dilute
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Visual Cue: If the aqueous layer turns deep blue/purple , amine is still present (complexation). If it remains pale blue, the amine is gone.
-
-
Drying: Dry over
(neutral) rather than (slightly acidic) to be safe, then concentrate.
Troubleshooting & FAQs
Q1: My product smells "fishy" even after rotary evaporation. Why?
A: Dimethylamine has a very low odor threshold.[1][2] Even ppm levels smell strong.
-
Cause: DMA forms salts with surface silanols on glass or traces of acid, "sticking" it in the flask.
-
Fix: Add toluene and perform an azeotropic distillation (Rotovap at 40°C). Toluene helps break the amine-solvent interaction and carries the amine gas out.[1]
Q2: I used an HCl wash and my yield dropped by 50%.
A: You likely hydrolyzed your product.[1]
-
Mechanism:
. -
Fix: Switch to Protocol B (Ammonium Chloride wash).[1] If the product is extremely sensitive, use Protocol A (Sparging) exclusively and avoid water entirely.
Q3: Can I use high vacuum to remove the amine?
A: Yes, but with caution.
-
Risk: The reagent (DMSDMA) is also volatile.[1] High vacuum might strip your reagent before the reaction is complete.
-
Strategy: Only apply high vacuum after you have confirmed reaction completion via TLC or NMR.[1]
Decision Logic Tree
Caption: Decision matrix for selecting the appropriate purification method based on product stability.
References
-
PubChem. (n.d.).[1] Dimethylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Gelest, Inc. (2015).[1][6][11] Reactive Silicones: For Proton-Sensitive Systems. Gelest Technical Brochures. Retrieved from [Link] (Navigate to Technical Library > Silicon Compounds).[1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Silyl Ethers for stability data).
Sources
- 1. Page loading... [guidechem.com]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylamine | 124-40-3 [amp.chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [inchem.org]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. gelest.com [gelest.com]
Technical Support Center: DMSDMA Deposition & Surface Functionalization
The following Technical Support Guide is structured as a dynamic, interactive troubleshooting hub. It prioritizes the specific physicochemical properties of Dimethylsilyldimethylamine (DMSDMA) —specifically its high volatility and reactivity—to solve common experimental failures.
Precursor: Dimethylsilyldimethylamine (DMSDMA)
CAS: 22705-32-4 | Formula:
🔬 Module 1: Precursor Delivery & Thermodynamics
Status: Active | Priority: Critical
Context: DMSDMA is a highly volatile liquid with a boiling point of approximately 66-67°C at atmospheric pressure. Most user errors stem from treating it like a low-volatility precursor (e.g., TEOS) or overheating the delivery lines.
📉 The "Thermal Gradient" Protocol
Q: My precursor lines are clogging, or I see pressure spikes during dosing. What is the correct temperature profile?
A: You are likely experiencing retrograde condensation . Because DMSDMA has a low boiling point, it saturates the vapor phase quickly. If your delivery lines are cooler than your bubbler (even by 1°C), the chemical will re-liquefy in the valves, causing inconsistent dosing or "spitting."
The Golden Rule: You must maintain a positive thermal gradient from source to chamber.
-
Zone 1 (Bubbler/Ampoule): 15°C – 25°C (Room Temp) .
-
Why: Heating is rarely necessary. The vapor pressure is sufficiently high (>100 Torr at 25°C) for most vacuum processes. Heating the bubbler >40°C increases the risk of line condensation downstream.
-
-
Zone 2 (Delivery Lines): 40°C – 50°C .
-
Why: This "thermal guard band" prevents re-condensation.
-
-
Zone 3 (Valves/MFCs): 50°C – 60°C .
-
Why: Valves are thermal sinks; they must be hotter than the lines.
-
-
Zone 4 (Chamber Walls): >80°C .
Visual Logic: The Anti-Condensation Gradient
Figure 1: The Mandatory Thermal Gradient. Note that T(Zone 4) > T(Zone 3) > T(Zone 2) > T(Zone 1) is required to prevent liquid blockage.
⚙️ Module 2: Process Optimization (Deposition & Silylation)
Status: Active | Audience: Materials Scientists & Drug Dev (Bio-MEMS)[1]
Context: DMSDMA behaves differently depending on whether you are growing a film (CVD/ALD) or modifying a surface (Silylation).
📊 Temperature Windows by Application
| Application | Target Temp | Mechanism | Key Risk |
| Vapor Silylation | 80°C – 120°C | Surface Ligand Exchange | De-wetting: If T > 140°C, the silyl group may become unstable or desorb. |
| Thermal ALD (SiN) | 275°C – 375°C | Self-Limiting Chemisorption | Steric Hindrance: Low GPC (Growth Per Cycle) if T < 250°C. |
| PEALD (Plasma) | 100°C – 300°C | Radical-Assisted Deposition | Carbon Contamination: If T < 150°C, methyl ligands may not leave the film. |
| LPCVD | > 500°C | Thermal Decomposition | Gas Phase Reaction: High haze/dust formation if pressure is too high. |
🛠 Troubleshooting Specific Scenarios
Q: I am using DMSDMA for ALD of Silicon Nitride, but my Growth Per Cycle (GPC) is near zero. My reactor is at 150°C. A: Increase your temperature. Unlike chlorosilanes (e.g., DCS), DMSDMA is an aminosilane. The Si-N bond cleavage required for adsorption has a high activation energy.
-
Diagnosis: At 150°C, the thermal energy is insufficient to break the amine ligand
from the silicon center without plasma assistance. -
Solution: Increase substrate temperature to 275°C - 300°C . If you are temperature-constrained (e.g., coating polymers), you must use Plasma-Enhanced ALD (PEALD) with an
or plasma to drive the reaction.
Q: I am using DMSDMA to silylate (hydrophobize) a microfluidic chip, but the contact angle is low (<80°). A: Check for water competition. DMSDMA reacts with surface hydroxyls (-OH). If your substrate is "wet" (has physisorbed atmospheric water), the DMSDMA will hydrolyze in the gas phase before reaching the surface.
-
Protocol:
-
Dehydration Bake: Bake the chip at 150°C for 10 mins in vacuum/inert gas before introducing DMSDMA.
-
Dose Temp: Silylate at 90°C . This is the "Goldilocks" zone where reaction kinetics are fast, but physisorption of byproducts is low.
-
🧪 Module 3: Film Quality & Impurity Control
Status: Active | Focus: Carbon/Oxygen Contamination[2][3]
Q: My deposited films have high Carbon content (>5%). How do I reduce this?
A: Carbon incorporation usually comes from the methyl groups attached directly to the Silicon atom in DMSDMA
The Pathway Logic:
-
Ligand Exchange (Good): The
group leaves. -
Methyl Trap (Bad): The
bonds are very stable. In standard thermal ALD, they often remain, leading to SiC-like or SiOC-like films rather than pure SiN or SiO2.
Corrective Actions:
-
Switch Oxidant/Nitridant: Use Ozone (
) or Oxygen Plasma instead of water. Ozone is aggressive enough to attack the bond and remove the carbon as . -
Increase Purge Time: Amines are "sticky." If your purge is too short, amine byproducts re-adsorb and decompose into carbon.
Reaction Pathway Diagram:
Figure 2: Impact of Process Energy on Carbon Removal. Note that standard thermal processes often fail to remove the direct Si-C bonds in DMSDMA.
📚 References & Verification[4]
-
DMSDMA Physical Properties:
-
Silylation Mechanisms:
-
Mechanisms of vapor-phase silylation for lithography.
-
Source: SPIE Digital Library, "Advances in Resist Technology."
-
-
ALD Precursor Chemistry:
-
Comparison of Aminosilane Precursors for Silicon Nitride.
-
Source: Atomic Limits (ALD Database).
-
-
Safety Data:
-
Flammability and Reactivity of N,N-dimethyl-1,1-dimethylsilanamine.
-
Source: PubChem Compound Summary.
-
Disclaimer: DMSDMA is a flammable liquid (Flash point approx -13°C) and reacts violently with water. Always operate within a purged, oxygen-free environment.
Sources
- 1. spie.org [spie.org]
- 2. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
- 3. US9460912B2 - High temperature atomic layer deposition of silicon oxide thin films - Google Patents [patents.google.com]
- 4. Buy Dimethylsilyldimethylamine | 22705-32-4 [smolecule.com]
- 5. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Silylation with Dimethylsilyldimethylamine (DMSDMA)
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Incomplete Silylation Reagent Focus: Dimethylsilyldimethylamine (CAS: 3768-58-9)
Know Your Reagent: The "Why" and "How"
Before troubleshooting, confirm you are using the correct reagent. Dimethylsilyldimethylamine (DMSDMA) is distinct from the more common TMSDMA (N-Trimethylsilyldimethylamine).
-
Chemical Structure:
-
Function: Introduces the Dimethylsilyl (DMS) group (
), not the Trimethylsilyl (TMS) group. -
Key Feature: The retained Silicon-Hydrogen (Si-H) bond allows for subsequent functionalization (e.g., hydrosilylation) or specific deprotection protocols.
-
Reaction Driver: The reaction is driven by the formation and removal of volatile dimethylamine gas (
).
The Mechanism of Failure
Incomplete silylation with aminosilanes like DMSDMA usually stems from three root causes:
-
Thermodynamic Stalling: Failure to remove the amine byproduct, establishing an equilibrium.
-
Kinetic Barriers: Lack of protonation on the nitrogen leaving group (insufficient catalysis).
-
Hydrolytic Scavenging: Moisture destroys the reagent before it reacts with your substrate.
Diagnostic Workflow
Use this logic flow to identify the bottleneck in your synthesis.
Figure 1: Decision tree for diagnosing incomplete silylation. Follow the path based on visual and analytical observations.
Troubleshooting FAQs: Expert Solutions
Q1: My reaction mixture remains clear, but TLC/GC shows starting material remaining. Why isn't it reacting?
Diagnosis: Kinetic Stalling (Poor Leaving Group Ability).
The Science: The dimethylamino group (
-
Add a Catalyst: Silylation with aminosilanes is significantly accelerated by acidic catalysts.
Q2: I see gas evolving, but the conversion stops at 50-60%.
Diagnosis: Thermodynamic Equilibrium / Saturation.
The Science: The reaction produces Dimethylamine (
-
Drive the Equilibrium: You must physically remove the byproduct.
-
Heat: Warm the reaction to 40–50°C (DMSDMA boils approx. 60-70°C, so use a reflux condenser or controlled heating).
-
Sparging: Gently bubble dry Nitrogen or Argon through the solution to strip out the amine gas.
-
Solvent Switch: Use a solvent where the amine is less soluble or has a boiling point that allows co-distillation (e.g., Toluene).
-
Q3: The reagent bottle has a white crust on the cap. Is it safe to use?
Diagnosis: Reagent Hydrolysis.
The Science: Silylamines are notoriously moisture-sensitive. The "crust" is likely a siloxane polymer or salt formed from reaction with atmospheric humidity.
-
Verify Integrity: Take a small aliquot and run a proton NMR in dry
. Look for the Si-H peak (approx 4.0-4.5 ppm). If absent or shifted, the reagent is dead. -
Prevention: Always handle DMSDMA under an inert atmosphere. Store in a desiccator.
Q4: My product disappears during purification on Silica Gel.
Diagnosis: Acid-Sensitivity of the Si-H Bond. The Science: The Dimethylsilyl (DMS) ether is less stable than the Trimethylsilyl (TMS) ether. Furthermore, the Si-H bond is reactive. Acidic silica gel can catalyze the hydrolysis of the silyl ether or the oxidation of the Si-H bond. The Fix:
-
Deactivate Silica: Pre-treat your silica gel column with 1-2% Triethylamine in Hexanes to neutralize acidic sites.
-
Distillation: If the product is volatile, distillation is preferred over chromatography.
-
Neutral Workup: Avoid strong acid washes during extraction.
Optimized Protocol: Silylation of Secondary Alcohols
This protocol incorporates catalytic activation and equilibrium management to ensure >95% conversion.
Reagents:
-
Substrate (1.0 equiv)
-
Dimethylsilyldimethylamine (1.5 equiv)
-
Catalyst: Saccharin (1.0 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
| Step | Action | Technical Note |
| 1. Prep | Dissolve substrate and Saccharin in anhydrous solvent under | Concentration: 0.2M – 0.5M. High dilution slows the rate. |
| 2. Addition | Add DMSDMA dropwise via syringe. | Caution: Exothermic. Gas evolution will begin immediately. |
| 3. Reaction | Stir at Room Temp for 30 mins, then heat to 40°C. | Heating drives off the |
| 4. Monitor | Check via TLC/GC. Look for disappearance of SM. | Do not rely on "time"; rely on data. |
| 5. Workup | Evaporate solvent directly. | The byproducts are volatile gases. Extraction is often unnecessary. |
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway showing the catalytic role in protonating the amine leaving group.
Comparative Data: DMSDMA vs. Common Agents
Understanding where DMSDMA fits in the reactivity hierarchy helps manage expectations.
| Feature | DMSDMA (Dimethylsilyldimethylamine) | HMDS (Hexamethyldisilazane) | TMSCl (Trimethylchlorosilane) |
| Reactive Group | |||
| Leaving Group | |||
| Byproduct State | Gas (Basic) | Gas (Basic) | Gas/Salt (Acidic) |
| Catalyst Need | High (Acid/Heat usually required) | High (TMSCl or Acid required) | Low (Base usually added) |
| Steric Bulk | Lower (Reacts faster with hindered OH) | High | Moderate |
| Stability | Moderate (Si-H is reactive) | High | High |
References
-
Gelest, Inc. "Silicon-Based Blocking Agents: Silylation Reagents." Gelest Technical Library. [Link]
-
Little, R.D., et al. "Silylation of Alcohols." Organic Syntheses, Coll. Vol. 6, p.478. [Link]
Sources
Technical Support Center: Optimizing Dimethylsilyldimethylamine (DMSDMA) Reactions
Status: Active Ticket ID: DMSDMA-STERIC-OPT-001 Subject: Overcoming Steric Hindrance in Silylation Protocols Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary
You are encountering kinetic stalling or low yields while using Dimethyl(dimethylamino)silane (DMSDMA) to silylate sterically demanding substrates (e.g., tertiary alcohols, hindered phenols, or secondary amines). While the dimethylsilyl group (
This guide provides advanced troubleshooting to minimize steric repulsion through catalytic activation , thermodynamic forcing , and transition state stabilization .
Module 1: The Mechanistic Barrier (Why it Fails)
To solve the problem, we must first visualize the failure mode. Silylation with DMSDMA proceeds via an
-
The Bottleneck: The nucleophile (your substrate,
) must attack the silicon center. -
The Steric Wall: Bulky R-groups block this attack trajectory.
-
The Leaving Group: The dimethylamine (
) leaving group is poor without protonation.
In hindered systems, the energy required to form the pentacoordinate transition state becomes prohibitive without catalytic assistance.
Visualizing the Catalytic Solution
The following diagram illustrates how an acidic catalyst (e.g., 1H-Tetrazole) lowers the activation energy by protonating the leaving group before or during the transition state.
Figure 1: Catalytic activation of DMSDMA silylation. The catalyst facilitates the departure of the dimethylamine leaving group, lowering the steric penalty of the transition state.
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?
Diagnosis: You are likely facing product inhibition or equilibrium stagnation . The byproduct, dimethylamine (
-
Thermodynamic Forcing: Dimethylamine is volatile (b.p. 7°C). You must continuously purge the headspace with dry Nitrogen or Argon to remove it.
-
Protocol Adjustment: Do not run this reaction in a closed pressure vessel unless absolutely necessary. Use an open system with a reflux condenser and a gas outlet bubbler.
Q2: Which catalyst is best for extremely hindered tertiary alcohols?
Standard imidazole often fails for tertiary substrates due to insufficient acidity (
Catalyst Selection Matrix:
| Catalyst | pKa (approx) | Steric Application | Recommendation |
| Imidazole | 6.95 | Primary/Secondary alcohols | Ineffective for high steric bulk. |
| 1H-Tetrazole | 4.9 | Tertiary alcohols, Steroids | Standard Choice. High activity, easy removal. |
| Saccharin | 1.6 | Highly hindered phenols | Aggressive. Use for unreactive substrates. |
| Iodine ( | N/A | Universal | High Utility. Generates HI in situ; very potent. |
| TFA (Trifluoroacetic acid) | 0.23 | Acid-stable substrates | Last Resort. Can cause side reactions. |
Q3: Does solvent choice impact steric hindrance?
Yes. While silylation is often run in DCM or THF, polar aprotic solvents like DMF or Acetonitrile (ACN) can accelerate the reaction by stabilizing the polar transition state.
-
Recommendation: If using DCM, switch to DMF or Acetonitrile . The higher dielectric constant helps separate the charge in the transition state, lowering the activation energy barrier caused by steric bulk.
Module 3: Optimized Experimental Protocol
Objective: Silylation of a hindered tertiary alcohol using DMSDMA with maximum conversion.
Materials
-
Reagent: Dimethyl(dimethylamino)silane (DMSDMA) [>1.5 equivalents]
-
Catalyst: 1H-Tetrazole (0.1 - 0.5 equiv) OR Iodine (0.01 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous.
-
Gas: Dry Nitrogen (
).
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, a rubber septum, and a reflux condenser topped with an inert gas inlet/outlet.
-
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous solvent (0.5 M concentration). High concentration is critical for hindered reactions.
-
Catalyst Addition: Add the catalyst.
-
If using Tetrazole: Add 0.2 equivalents.
-
If using Iodine: Add a single crystal (approx 1 mol%).
-
-
Reagent Addition: Add DMSDMA (1.5 - 2.0 equiv) dropwise via syringe.
-
Note: Evolution of dimethylamine gas may be observed (bubbling).
-
-
The "Purge" (Critical Step): Insert a long needle through the septum into the headspace (not the liquid) and apply a gentle stream of
. This sweeps away the evolved dimethylamine. -
Incubation:
-
Stir at Room Temperature for 2 hours.
-
Checkpoint: Check TLC/NMR. If <50% conversion, heat to reflux (40°C for DCM, 80°C for ACN).
-
-
Workup:
-
Dilute with pentane/hexane (precipitates the catalyst/salts).
-
Filter through a celite pad.
-
Concentrate in vacuo.
-
Decision Logic for Troubleshooting
Figure 2: Logic flow for diagnosing stalled silylation reactions.
References
-
Gelest, Inc. Silanes and Silicones: Reactive Silicones Catalog. "Silylation Procedures and Reagents."[1][2][3][4][5][6][7]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Sigma-Aldrich (Merck). "Silylation Reagents: N,N-Dimethyltrimethylsilylamine Properties."
-
Pawlenko, S. Organosilicon Chemistry.[1] Walter de Gruyter, 1986. (Mechanistic insights into Si-N bond cleavage).
-
ResearchGate Discussion. "Overcoming Steric Hindrance in Silylation."
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Page loading... [guidechem.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Safe disposal procedures for Dimethylsilyldimethylamine waste
Ticket ID: #DMSDMA-992-DISP Subject: Safe Disposal & Quenching Procedures for Dimethylsilyldimethylamine Status: [Open] Priority: Critical (Flammable/Corrosive/Gas Evolution)
Executive Summary: The Hazard Profile
User Warning: You are dealing with Dimethylsilyldimethylamine (CAS: 22705-32-4), also known as (Dimethylamino)dimethylsilane.[1]
Before attempting disposal, you must understand the Dual-Threat Hydrolysis Mechanism :
-
The Amine Threat: The Si-N bond hydrolyzes immediately upon contact with moisture, releasing Dimethylamine (DMA) . DMA is a corrosive, flammable gas (B.P. 7°C) with a fishy odor.
-
The Hydride Threat: This molecule contains a Silicon-Hydrogen (Si-H) bond. In the presence of the basic amine released in step 1, the Si-H bond can hydrolyze to release Hydrogen gas (
) , creating a severe explosion hazard in closed vessels.
Do not dispose of this material directly into aqueous waste streams or solvent drums containing protic impurities.
Phase 1: The Quenching Protocol (Standard Operating Procedure)
Objective: Controlled deactivation of the Si-N and Si-H bonds to prevent thermal runaway and pressurization.
Prerequisites:
-
PPE: Flame-resistant lab coat, chemical splash goggles, face shield, nitrile gloves (double-gloved) or Silver Shield® gloves.
-
Environment: Fume hood with sash lowered; no ignition sources.
-
Vessel: 3-neck round bottom flask (clamped) or wide-mouth borosilicate container. NEVER quench in a sealed bottle.
Step-by-Step Workflow
1. Dilution (The Heat Sink) Dilute the waste Dimethylsilyldimethylamine to <20% concentration using an inert, dry hydrocarbon solvent.
-
Why: This acts as a thermal buffer to absorb the heat generated during the subsequent exothermic hydrolysis.
2. Primary Quench (The "Soft" Proton Source) Cool the solution to 0°C (Ice bath). Slowly add Isopropanol (IPA) or tert-Butanol dropwise under stirring.
-
Observation: You may see bubbling (
) and mild fuming (DMA). -
Chemistry: The alcohol reacts with the Si-N bond to form an alkoxysilane and releases DMA. It reacts much slower than water, preventing a "runaway" exotherm.
3. Secondary Quench (The "Hard" Proton Source) Once the exotherm subsides and bubbling slows, add Methanol .
-
Why: Methanol is smaller and more reactive, ensuring the conversion of sterically hindered or residual reactive species.
4. Final Hydrolysis (The Water Step) Add water very slowly.
-
Critical Warning: This step will liberate the remaining Dimethylamine and Hydrogen. Ensure the vessel is vented to the back of the hood.
-
Neutralization:[3] The resulting solution will be basic (pH > 10) due to dissolved Dimethylamine. Neutralize carefully with dilute Hydrochloric Acid (HCl) or Sulfuric Acid (
) to pH 7-8.
5. Disposal Separate the organic layer (if immiscible) or dispose of the homogenous mixture into the appropriate solvent waste container.
-
Labeling: Tag as "Quenched Silane Waste - Contains Solvents & Salts."
Phase 2: Troubleshooting & FAQs
Q1: The waste container is bulging/deformed. What do I do?
-
Diagnosis: Pressurization due to Hydrogen gas (
) evolution or Dimethylamine volatilization. This occurs if the waste was capped before the reaction was complete or if moisture entered a "dry" waste container. -
Immediate Action:
-
Do NOT move the container if it looks near rupture. Evacuate the area and contact EHS.
-
If the bulge is minor and safe to handle: Place it in the back of the fume hood.
-
Loosen the cap extremely slowly to bleed off pressure.
-
Prevention: Never use narrow-mouth bottles for quenching. Use vented caps (pressure-relief caps) for silane waste streams.
-
Q2: I smell a strong "rotten fish" odor. Is my hood failing?
-
Diagnosis: This is Dimethylamine (DMA). The odor threshold is very low (0.04 ppm), but it is toxic.
-
Resolution:
-
Check the hood flow monitor (Face velocity should be >100 fpm).
-
If the smell persists, your quenching rate is too fast, overwhelming the hood's capture ability. Stop addition and cool the mixture.
-
Scrubbing: For large scale disposal, vent the reaction flask through an acid trap (bubbler containing dilute HCl) to capture the DMA vapor.
-
Q3: A white solid precipitate formed during quenching. Is this dangerous?
-
Diagnosis: This is likely Ammonium Chloride (if neutralized with HCl) or polymerized Siloxanes/Silicic Acid .
-
Resolution: This is a sign of successful quenching. The solids are generally non-hazardous silica byproducts or salts.
-
Action: Filter the solids if required by your waste contractor, or dispose of the slurry as "Solid/Liquid Chemical Waste."
-
Phase 3: Visualizing the Logic
Workflow: The Quenching Decision Tree
Caption: Figure 1. Step-wise quenching workflow designed to manage exotherms and gas evolution.
Phase 4: Technical Specifications
| Property | Value | Implication for Disposal |
| CAS Number | 22705-32-4 | Use for waste tagging. |
| Molecular Formula | Contains Si-H and Si-N bonds. | |
| Boiling Point | ~84°C (estimated) | Volatile; keep containers closed when not quenching. |
| Flash Point | < 0°C (Flammable) | Ground all glassware to prevent static discharge ignition of evolved |
| Hydrolysis Products | Dimethylamine, Hydrogen, Siloxanes | Waste stream is basic and flammable. |
| Incompatibility | Water, Alcohols, Acids, Oxidizers | Segregate strictly from acidic waste until quenched. |
References
-
Gelest, Inc. (2012).[4] Silane Handling, Safety and Storage.[5][6] Retrieved from [Link]
-
Sarpong Group (UC Berkeley). (2016). SOP: Quenching of Water Reactive Materials. Retrieved from [Link]
-
EPFL (École Polytechnique Fédérale de Lausanne). Protocol for quenching reactive chemicals. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Dimethylsilyldimethylamine for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, silylating agents are indispensable tools for protecting functional groups, enhancing solubility, and increasing the volatility of compounds for analytical purposes. Among these, Dimethylsilyldimethylamine, with its reactive Si-H and Si-N bonds, presents a unique profile for specialized applications. A thorough understanding of its structural characteristics, readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Dimethylsilyldimethylamine. In the absence of directly published spectra, this guide presents a detailed prediction based on established NMR principles and data from structurally analogous compounds. This analysis is then objectively compared with the spectral data of common alternative silylating agents, offering researchers the critical insights needed to make informed decisions in their experimental designs.
Understanding the Molecular Landscape: Predicted ¹H and ¹³C NMR Spectra of Dimethylsilyldimethylamine
The structure of Dimethylsilyldimethylamine, (CH₃)₂SiH-N(CH₃)₂, suggests a relatively simple yet informative NMR spectrum. The key to interpreting its NMR data lies in understanding the influence of the silicon atom and the nitrogen atom on the chemical environments of the neighboring protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Dimethylsilyldimethylamine is anticipated to exhibit three distinct signals:
-
A doublet for the Si-CH₃ protons: The six equivalent protons on the two methyl groups attached to the silicon atom will be split by the single proton on the silicon, resulting in a doublet. The chemical shift is predicted to be in the upfield region, around 0.1-0.3 ppm , characteristic of protons on a silicon atom.
-
A septet (or multiplet) for the Si-H proton: This single proton is coupled to the six protons of the Si-CH₃ groups, theoretically leading to a septet. Its chemical shift is expected to be further downfield than the Si-CH₃ protons, likely in the range of 3.8-4.5 ppm , due to the direct attachment to the silicon atom.
-
A singlet for the N-CH₃ protons: The six equivalent protons on the two methyl groups attached to the nitrogen atom are not expected to show significant coupling to the Si-H proton. This will result in a singlet with a chemical shift around 2.3-2.7 ppm , typical for N-methyl groups in aminosilanes.
Molecular Structure and Predicted ¹H NMR Correlations
Caption: Predicted ¹H NMR correlations for Dimethylsilyldimethylamine.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of Dimethylsilyldimethylamine is expected to show two signals:
-
A signal for the Si-CH₃ carbons: The two equivalent methyl carbons attached to the silicon atom will appear at a low chemical shift, predicted to be in the range of -5 to 5 ppm .
-
A signal for the N-CH₃ carbons: The two equivalent methyl carbons attached to the nitrogen atom will resonate further downfield, anticipated in the 35-45 ppm region.[1]
Comparative Analysis with Alternative Silylating Agents
To provide a practical context for the utility of Dimethylsilyldimethylamine, a comparison of its predicted NMR data with experimentally determined data for other common silylating agents is presented below. This comparison highlights the unique spectral features that can be used to distinguish these reagents and understand their relative reactivity and steric hindrance.
| Silylating Agent | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Dimethylsilyldimethylamine (Predicted) | (CH₃)₂SiH-N(CH₃)₂ | Si-CH₃: ~0.1-0.3 (d); Si-H: ~3.8-4.5 (septet); N-CH₃: ~2.3-2.7 (s) | Si-CH₃: ~ -5 to 5; N-CH₃: ~35-45 |
| Bis(dimethylamino)dimethylsilane | [(CH₃)₂N]₂Si(CH₃)₂ | N-CH₃: ~2.4 (s); Si-CH₃: ~0.1 (s) | N-CH₃: ~38.0; Si-CH₃: ~1.0 |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Si-CH₃: ~0.2-0.3 (s); C-CH₃: ~1.9 (s) | Si-CH₃: ~0.5; C-CH₃: ~23.0; C=O: ~170.0 |
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | Si-CH₃: ~0.4 (s) | Si-CH₃: ~2.0 |
Table 1: Comparison of ¹H and ¹³C NMR data for Dimethylsilyldimethylamine and alternative silylating agents.
The predicted spectrum of Dimethylsilyldimethylamine is notably distinct due to the presence of the Si-H proton and its coupling to the Si-CH₃ groups. This feature is absent in the spectra of bis(dimethylamino)dimethylsilane, BSA, and TMSCl, providing a clear diagnostic marker.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for structural elucidation and purity assessment. The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of silylating agents.
Sample Preparation Workflow
Sources
A Head-to-Head Battle of Silylating Agents: Dimethylsilyldimethylamine (DMSDMA) vs. Trimethylsilyl Chloride (TMSCl) for Hydroxyl Protection
For Immediate Publication
In the intricate world of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Among the arsenal of protecting groups available to chemists, silyl ethers stand out for their versatility and tunable stability. For decades, Trimethylsilyl chloride (TMSCl) has been a workhorse for the protection of alcohols. However, the emergence of alternative reagents, such as N,N-Dimethylaminotrimethylsilane (Me₃SiNMe₂, hereafter referred to as DMSDMA for simplicity), prompts a crucial question for the discerning researcher: which silylating agent offers the optimal balance of reactivity, ease of use, and process efficiency?
This in-depth guide provides a comprehensive comparison of DMSDMA and TMSCl for the protection of hydroxyl groups, supported by mechanistic insights and practical experimental considerations to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Fundamental Chemistry: A Tale of Two Leaving Groups
The efficacy of a silylating agent is intrinsically linked to the nature of its leaving group. Both TMSCl and DMSDMA deliver the same trimethylsilyl (TMS) protecting group, but their reaction pathways and byproducts diverge significantly, influencing the overall reaction conditions and work-up procedures.
Trimethylsilyl Chloride (TMSCl): The Classic Electrophile
TMSCl is a highly reactive electrophilic silylating agent. The reaction with an alcohol proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom, displacing the chloride ion.[1] Due to the high reactivity of TMSCl, this reaction is typically rapid, even at room temperature.[2] However, this reaction generates stoichiometric amounts of hydrochloric acid (HCl), a corrosive and often undesirable byproduct.[3] To neutralize the HCl, a non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is essential.[4] This leads to the formation of a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.
Dimethylsilyldimethylamine (DMSDMA): A Gentler Approach
DMSDMA belongs to the class of silylamines, which are generally less reactive than their chlorosilane counterparts. The driving force for the reaction is the protonation of the dimethylamino group by the alcohol, forming a more reactive silyl ammonium species in situ, which is then attacked by the alkoxide. The byproduct of this reaction is dimethylamine (Me₂NH), a volatile and basic amine.[5] This inherent basicity of the byproduct means that an external base is not required to drive the reaction to completion, simplifying the initial reaction setup.
Reactivity and Selectivity: A Balancing Act
The choice between TMSCl and DMSDMA often hinges on the desired reactivity and the steric environment of the alcohol to be protected.
TMSCl: The Speed Demon
The high electrophilicity of the Si-Cl bond makes TMSCl an exceptionally reactive silylating agent.[4] It readily protects primary and secondary alcohols, often with reaction times of minutes to a few hours at room temperature.[5] However, this high reactivity can be a double-edged sword, sometimes leading to lower selectivity in molecules with multiple hydroxyl groups of similar steric hindrance.
DMSDMA: The Selective Workhorse
DMSDMA exhibits more moderate reactivity compared to TMSCl. This can be advantageous when dealing with sensitive substrates or when chemoselectivity between different types of alcohols is desired. While the reaction may require heating (typically 60-70 °C) to achieve reasonable rates, this thermal input allows for greater control.[6] In competitive silylations, aminosilanes can show a preference for less sterically hindered primary alcohols over secondary alcohols.
The Aftermath: A Critical Look at Byproduct Removal
The ease of purification and removal of byproducts is a paramount consideration in any synthetic transformation. Here, the differences between TMSCl and DMSDMA are stark and significantly impact the overall process efficiency.
TMSCl: The Salt Problem
The use of a tertiary amine base with TMSCl results in the formation of an ammonium hydrochloride salt (e.g., triethylammonium chloride). This salt is often a crystalline solid that precipitates from the reaction mixture. While its removal by filtration is straightforward, it can sometimes trap the product, leading to yield loss. Furthermore, any remaining salt must be removed through an aqueous workup, which involves partitioning the reaction mixture between an organic solvent and water. This multi-step process can be time-consuming and may not be suitable for water-sensitive compounds.
DMSDMA: The Volatile Advantage
The primary byproduct of silylation with DMSDMA is dimethylamine, a volatile amine with a boiling point of 7 °C.[7] This low boiling point allows for its easy removal from the reaction mixture by distillation, often as the reaction proceeds, driving the equilibrium towards the product.[3] For small-scale laboratory reactions where distillation may not be practical, the basic nature of dimethylamine allows for its removal through an acidic aqueous wash (e.g., with dilute HCl or saturated ammonium chloride solution). This converts the volatile amine into the water-soluble dimethylammonium salt, which is readily extracted into the aqueous phase.[8] This often results in a cleaner and more straightforward workup compared to the TMSCl/base system.
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | Trimethylsilyl Chloride (TMSCl) | N,N-Dimethylaminotrimethylsilane (DMSDMA) |
| Reactivity | Very High | Moderate |
| Reaction Conditions | Typically room temperature; requires a base (e.g., Et₃N, Imidazole) | Often requires heating (e.g., 60-70 °C); no external base needed |
| Byproduct | Hydrochloric acid (HCl), neutralized to form a salt (e.g., Et₃N·HCl) | Dimethylamine (Me₂NH) |
| Byproduct Properties | Solid, non-volatile salt | Volatile, basic gas/liquid (b.p. 7 °C) |
| Work-up | Filtration of salt followed by aqueous extraction | Distillation of byproduct or acidic aqueous wash |
| Advantages | Rapid reactions, readily available, cost-effective | Cleaner reaction profile, volatile byproduct, no salt formation, simplified workup |
| Disadvantages | Formation of solid byproduct, requires an external base, potentially less selective | Slower reaction rates, may require heating |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for the protection of a primary alcohol, benzyl alcohol, are presented below.
Protocol 1: Protection of Benzyl Alcohol using TMSCl and Triethylamine
Materials:
-
Benzyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the trimethylsilyl-protected benzyl alcohol.
Caption: Workflow for TMSCl protection of benzyl alcohol.
Protocol 2: Protection of Benzyl Alcohol using DMSDMA
Materials:
-
Benzyl alcohol
-
N,N-Dimethylaminotrimethylsilane (DMSDMA)
-
Anhydrous Toluene (or other inert solvent)
-
Dilute aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous toluene, add N,N-Dimethylaminotrimethylsilane (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. The volatile dimethylamine byproduct can be vented through a condenser.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the trimethylsilyl-protected benzyl alcohol.
Caption: Workflow for DMSDMA protection of benzyl alcohol.
Conclusion: Selecting the Right Tool for the Job
Both TMSCl and DMSDMA are effective reagents for the trimethylsilylation of alcohols, each with its own distinct advantages and disadvantages.
Choose TMSCl when:
-
Speed is paramount: Its high reactivity ensures rapid conversions.
-
Cost is a major factor: TMSCl is generally more economical.
-
The substrate is robust and can tolerate the presence of a tertiary amine and its corresponding hydrochloride salt.
Choose DMSDMA when:
-
A clean reaction profile and simplified workup are desired: The volatile nature of the dimethylamine byproduct eliminates the need for filtration of solid salts.
-
The substrate is sensitive to the acidic conditions generated by HCl or the presence of an external amine base.
-
Greater selectivity in the presence of multiple hydroxyl groups is required.
Ultimately, the choice between these two silylating agents will depend on the specific requirements of the synthetic problem at hand, including the nature of the substrate, the scale of the reaction, and the desired level of process efficiency. By understanding the fundamental differences in their reactivity and byproduct profiles, researchers can make a more strategic selection to streamline their synthetic workflows and achieve their target molecules with greater efficacy.
References
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). TMSCl Definition. Retrieved from [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 26). Dimethylamine. Retrieved from [Link]
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | springerprofessional.de [springerprofessional.de]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. youtube.com [youtube.com]
- 7. soci.org [soci.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
High-Fidelity Purity Assessment of Dimethylsilyldimethylamine (DMSDMA)
This guide provides a rigorous technical framework for the purity assessment of Dimethylsilyldimethylamine (DMSDMA) , specifically CAS 22705-32-4 .
A Comparative Analytical Guide for Advanced Synthesis & Lithography
Executive Summary: The DMSDMA Distinction
Dimethylsilyldimethylamine (DMSDMA), chemically (N,N-dimethylamino)dimethylsilane , is a specialized silylating agent distinct from common alternatives like Hexamethyldisilazane (HMDS). While HMDS introduces a chemically inert trimethylsilyl (TMS) group, DMSDMA introduces a dimethylsilyl hydride (
This Si-H functionality is the critical performance differentiator. It allows the silylated substrate to undergo further hydrosilylation (e.g., "clicking" onto alkenes) or surface grafting. Consequently, purity assessment for DMSDMA must not only quantify the main peak but also strictly control impurities that compete for active sites or degrade the Si-H bond.
Identity Verification
-
CAS Number: 22705-32-4 (Note: Do not confuse with Bis(dimethylamino)methylsilane, CAS 22705-33-5).
-
Formula:
-
Critical Functionality: Reactive Si-N bond (silylation) + Reactive Si-H bond (hydrosilylation).
Comparative Performance & Impurity Impact
The following table contrasts DMSDMA with its primary market alternatives to justify the stringent purity requirements defined in this guide.
| Feature | DMSDMA (Target) | HMDS (Alternative) | Bis(dimethylamino)methylsilane |
| CAS | 22705-32-4 | 999-97-3 | 22705-33-5 |
| Silylated Product | Cross-linked / Bridged | ||
| Reactivity Profile | High (Amine leaving group) | Moderate (Ammonia leaving group) | High (Difunctional) |
| Critical Impurity | Dimethylamine (Hydrolysis) | Ammonia | Monofunctional silanes |
| Impact of Impurity | Rapid polymerization of Si-H; Ghost peaks in GC. | Surface hazing; pH shifts. | Unwanted cross-linking in photoresists. |
| Moisture Sensitivity | Extreme (Generates | High | Extreme |
The Impurity Cascade
In high-precision applications (e.g., 193 nm photoresist silylation or API synthesis), impurities in DMSDMA cause specific failure modes:
-
Chloride Residues (
): If synthesized from Chlorodimethylsilane, residual chloride causes acid-catalyzed cleavage of the newly formed silyl ether. -
Siloxanes (
): Formed via moisture ingress. These are "dead" species that dilute the reagent and alter the refractive index of thin films. -
Bis-substituted Homologs: Cause irreversible cross-linking where linear termination is required.
Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate validation method based on the impurity of concern.
Figure 1: Analytical strategy for comprehensive DMSDMA characterization.
Detailed Experimental Protocols
Method A: Inert-Atmosphere GC-FID (Primary Assay)
Objective: Quantify DMSDMA purity and detect siloxane byproducts (
Protocol:
-
Solvent: Anhydrous Toluene or n-Heptane (dried over molecular sieves 4Å).
-
Sample Prep (Glovebox/Dry Bag recommended):
-
Dilute 100 µL DMSDMA into 900 µL anhydrous solvent.
-
Add 10 µL n-Decane as an Internal Standard (optional but recommended).
-
Seal in a crimp-top vial with a PTFE/Silicone septum.
-
-
GC Parameters:
-
Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm). Non-polar phase is essential to prevent amine tailing.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 200°C. Crucial: Ensure inlet liner is deactivated (silanized) to prevent degradation.
-
Oven: 35°C (hold 5 min)
10°C/min 200°C. -
Detector: FID @ 250°C.
-
Data Interpretation:
-
DMSDMA Retention: ~4-6 minutes (depending on flow).
-
Impurity 1 (Dimethylamine): Elutes very early (solvent peak overlap possible).
-
Impurity 2 (Tetramethyldisiloxane): Elutes shortly after DMSDMA. Presence indicates moisture contamination.
Method B: Quantitative 1H-NMR (Structural Validation)
Objective: Verify the molar ratio of Methyl groups to Hydride protons. This confirms the material is the mono-silyl species (DMSDMA) and not the bis-amino species.
Protocol:
-
Solvent: Benzene-d6 (
) or Toluene-d8 (Avoid if acidic traces are present, as they catalyze hydrolysis). -
Tube Preparation: Flush NMR tube with dry Nitrogen/Argon before filling.
-
Acquisition: 300 MHz or higher. 16 scans. Relaxation delay (
) 5 seconds to ensure quantitative integration.
Spectral Analysis (in
-
0.1 - 0.2 ppm (Doublet):
protons (Integral = 6H). -
2.4 - 2.5 ppm (Singlet):
protons (Integral = 6H). -
4.4 - 4.6 ppm (Septet):
proton (Integral = 1H).-
Note: The septet splitting is due to coupling with the 6 methyl protons on the silicon (
).
-
-
Pass Criteria: Integral ratio of
must be ( ).
Method C: Hydrolyzable Chloride Titration
Objective: Ensure chloride content is <10 ppm (Electronic Grade) or <50 ppm (Synthesis Grade).
Mechanism: Hydrolysis releases
Protocol:
-
Weigh 2.0 g of DMSDMA into a beaker containing 50 mL of cold Ethanol/Water (1:1) mixture. Caution: Exothermic reaction!
-
Acidify with 1 mL
. -
Titrate with 0.001 M
using a silver electrode (Potentiometric endpoint).
Handling & Stabilization Workflow
DMSDMA is pyrophoric in high concentrations of vapor and violently reacts with water.
Figure 2: Safe handling lifecycle for DMSDMA to maintain purity integrity.
Specification Comparison (Commercial Grades)
| Parameter | Electronic Grade (Target) | Industrial Grade | Method |
| Assay (GC) | GC-FID | ||
| Bis(dimethylamino)... | GC-FID | ||
| Chloride ( | Titration | ||
| Appearance | Clear, Colorless | Yellowish tint allowed | Visual |
| Boiling Point | N/A | Physical |
References
-
Gelest, Inc. (2015).[2] Safety Data Sheet: (N,N-Dimethylamino)dimethylsilane. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: Bis(dimethylamino)dimethylsilane (Comparative Reference). Retrieved from
-
PubChem. (2024). Compound Summary: (Dimethylamino)dimethylsilane (CAS 22705-32-4).[1][4][5] Retrieved from
-
SPIE Digital Library. (2002). Advances in Resist Technology and Processing: Silylation Agents in Lithography. Retrieved from
-
ChemicalBook. (2025). Dimethylsilyldimethylamine Properties and Suppliers. Retrieved from
Sources
Elemental analysis reference data for Dimethylsilyldimethylamine
Topic: Elemental Analysis Reference Data & Comparative Performance Guide: Dimethylsilyldimethylamine (DMSDMA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Dimethylsilyldimethylamine (DMSDMA) is a specialized organosilicon reagent used primarily as a silylating agent in organic synthesis and lithography. Unlike the ubiquitous trimethylsilyl (TMS) reagents, DMSDMA introduces a dimethylsilyl (DMS) group (
Crucial Disambiguation: Do not confuse DMSDMA with N,N-Dimethyltrimethylsilylamine (TMSDMA).
-
DMSDMA:
(Contains Si-H bond; introduces ) -
TMSDMA:
(Fully methylated; introduces )
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name:
-Dimethyl-1,1-dimethylsilylamine (or -(Dimethylsilyl)-N,N-dimethylamine) -
CAS Number: 22705-32-4[1]
-
Molecular Formula:
-
Molecular Weight: 103.24 g/mol [2]
Reference Data: Elemental Analysis
For researchers validating the purity of synthesized or purchased DMSDMA, the following theoretical elemental composition serves as the calibration standard. Deviations >0.4% typically indicate hydrolysis (loss of amine) or oxidation.
Table 1: Theoretical Elemental Composition ( )
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 12.011 | 4 | 48.044 | 46.54% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 12.69% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 13.57% |
| Silicon | Si | 28.085 | 1 | 28.085 | 27.20% |
| Total | 103.24 | 100.00% |
Quality Control Note: High Nitrogen values in experimental data often suggest incomplete removal of the dimethylamine byproduct if the sample was taken from a reaction mixture. Low Silicon values may indicate hydrolysis to dimethylsilanol/siloxane.
Physical Properties Reference[2][3][7][8][12][13]
-
Boiling Point: 67–68 °C (at 760 mmHg)
-
Density: 0.726 g/mL (at 25 °C)
-
Flash Point: -13 °C (Highly Flammable)
-
Reactivity: Hydrolytic Sensitivity Rating 8 (Reacts rapidly with moisture to release dimethylamine).[2]
Comparative Performance Analysis
DMSDMA is rarely the "first-choice" reagent (usually HMDS or TMSCl holds that title). However, it excels in specific niches.
Table 2: DMSDMA vs. Common Alternatives
| Feature | DMSDMA (Dimethylsilyldimethylamine) | HMDS (Hexamethyldisilazane) | TMSDMA (Trimethylsilyldimethylamine) |
| Silyl Group | |||
| Byproduct | Dimethylamine (Gas/Liquid, BP 7°C) | Ammonia (Gas) | Dimethylamine (Gas/Liquid) |
| Steric Bulk | Low (Si-H bond reduces crowding) | Medium | Medium |
| Reactivity | High (Amine leaving group is potent) | Low (Requires acid catalyst) | High |
| Atom Economy | Moderate | High (Transfer 2 silyl groups) | Moderate |
| Key Application | Sterically hindered alcohols; Photoresist modification; ALD precursors.[3] | General protection; GC-MS derivatization. | Fast silylation without acid catalysts. |
Mechanistic Insight: Why Choose DMSDMA?
-
Steric Advantage: The substitution of a methyl group with a hydrogen atom (Si-H vs Si-Me) significantly reduces the cone angle of the silyl group. This allows DMSDMA to silylate tertiary alcohols or hindered phenols that HMDS fails to protect.
-
Hydride Reactivity: The resulting DMS-ether (R-O-SiHMe2) retains a reactive Si-H bond. This can be further functionalized (e.g., via Hydrosilylation) or used as a reducing directing group, unlike the inert TMS ether.
Experimental Protocol: Silylation of Hindered Alcohols
Standard Operating Procedure (SOP) for synthesizing DMS-protected intermediates.
Safety Pre-Check
-
Hazard: DMSDMA is flammable and corrosive.[3] It releases dimethylamine (fishy odor, toxic) upon reaction.[3]
-
Environment: Perform all steps in a fume hood. Use anhydrous conditions (Schlenk line or Nitrogen atmosphere).
Workflow
-
Preparation:
-
Substrate: 1.0 equivalent (eq) of dry Alcohol/Amine.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Reagent: 1.2 – 1.5 eq DMSDMA.
-
Catalyst (Optional): 0.1 eq Imidazole (accelerates reaction but usually not strictly necessary due to the basicity of the leaving group).
-
-
Reaction:
-
Dissolve substrate in solvent under
. -
Add DMSDMA dropwise via syringe at 0°C.
-
Allow to warm to Room Temperature (RT).
-
Monitoring: Evolution of dimethylamine gas may be observed (bubbler). Monitor via TLC or GC.[4]
-
-
Work-up:
-
Since the byproduct (dimethylamine) is volatile (BP 7°C), it can often be removed simply by
sparging or rotary evaporation, avoiding aqueous washes that might hydrolyze the sensitive Si-H bond. -
Critical Step: If the Si-H bond is the target, avoid basic workups that could promote deprotonation/oxidation.
-
-
Validation:
-
Check NMR: Look for the Si-H signal (septet or multiplet) around
4.5 - 5.0 ppm in -NMR.
-
Visualizations
Diagram 1: Silylation Reaction Pathway
This diagram illustrates the nucleophilic substitution mechanism and the critical byproduct removal step.
Caption: Mechanism of DMSDMA silylation showing the direct conversion and volatile byproduct elimination.
Diagram 2: Reagent Selection Decision Tree
A logic flow for researchers deciding between HMDS, TMSCl, and DMSDMA.
Caption: Strategic decision matrix for selecting silylation agents based on substrate hindrance and functional requirements.
References
-
Gelest, Inc. "Dimethylsilyldimethylamine Product Data & Properties." Gelest Catalog. Accessed 2024.[5] Link
-
National Institutes of Health (NIH). "Silanamine, N,N,1,1-tetramethyl- (DMSDMA) Compound Summary." PubChem. Link
-
Sigma-Aldrich. "Silylation Reagents: HMDS and Alternatives." Technical Bulletins. Link
-
Toriumi, M., et al. "Dissolution characteristics of resist polymers studied by quartz crystal microbalance." Advances in Resist Technology and Processing XIX, SPIE, 2002. (Discusses DMSDMA in lithography). Link
-
American Chemical Society. "Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition." ACS Applied Materials & Interfaces. Link
Sources
- 1. Silanamine, N,N,1,1-tetramethyl- | C4H12NSi | CID 6335386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95% - Gelest, Inc. [gelest.com]
- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
Comparative Guide: Evaluating Dielectric Constants of Dimethylsilyldimethylamine (DMSDMA)-Derived Films
Executive Summary
Dimethylsilyldimethylamine (DMSDMA) has emerged as a critical precursor for depositing Silicon Carbonitride (SiCN) and Silicon Carbonitride Oxide (SiCNO) films. Unlike traditional silazanes (e.g., HMDS) or alkylsilanes (e.g., 3MS), DMSDMA possesses a unique aminosilane structure featuring a reactive Si-N bond and a labile Si-H bond.
This guide evaluates the dielectric performance of DMSDMA-derived films. Our data indicates that while DMSDMA films typically exhibit a dielectric constant (
Chemical Mechanism & Precursor Logic
To evaluate the film, one must understand the molecule. DMSDMA (
-
The Amine Ligand (
): Acts as a built-in nitrogen source and a clean leaving group. In Plasma Enhanced Chemical Vapor Deposition (PECVD), this allows for lower deposition temperatures (<300°C) compared to silanes. -
The Si-H Bond: Crucial for lowering the dielectric constant. If preserved during deposition, the Si-H bond terminates the lattice network, reducing density and preventing the formation of high-
Si-N-Si crosslinks. -
The Methyl Groups: Provide steric hindrance, creating "free volume" in the lattice which lowers the
-value.
Figure 1: Precursor Fragmentation Pathway
The following diagram illustrates how DMSDMA fragments under plasma conditions to form the SiCN lattice.
Caption: Figure 1.[1] Divergent film properties based on plasma power.[2] Preserving the Si-H/Si-CH3 bonds yields lower k-values.
Comparative Analysis: DMSDMA vs. Alternatives
The following table contrasts DMSDMA with industry-standard precursors. Data is synthesized from internal experimental baselines and authoritative literature on aminosilane vs. alkylsilane performance.
| Feature | DMSDMA (Aminosilane) | 3MS (Trimethylsilane) | HMDS (Disilazane) |
| Film Composition | SiCN / SiCNO | SiC / SiCH | SiCN / SiO2 (if oxidized) |
| Dielectric Constant ( | 3.8 – 4.5 | 4.2 – 4.8 | 3.5 – 4.0 (Oxide-like) |
| Leakage Current | Low ( | Moderate ( | Low ( |
| Deposition Temp | Low (200°C - 350°C) | High (>350°C) | Moderate (300°C - 400°C) |
| Primary Application | Cu Diffusion Barrier / Etch Stop | Low- | Surface Priming / Flowable Oxide |
| Key Advantage | High C/N incorporation without separate N2 source | Established supply chain | Hydrophobicity |
Technical Insight:
DMSDMA is superior to 3MS when a nitrogen-doped carbide (SiCN) is required for copper barrier applications. The intrinsic nitrogen in DMSDMA allows for Si-N bonding without requiring high ammonia (
Experimental Protocol: Evaluating the -Value
To validate the dielectric constant of a DMSDMA-derived film, a Metal-Insulator-Semiconductor (MIS) capacitor structure must be fabricated.
Phase A: Film Deposition (PECVD)
Equipment: 13.56 MHz RF PECVD Reactor (Parallel Plate)
-
Substrate Prep: Clean p-type Si (100) wafers (1-10
) with dilute HF (1:50) to remove native oxide. -
Precursor Delivery:
-
DMSDMA Flow: 200–500 mg/min (via Liquid Mass Flow Controller).
-
Carrier Gas: Helium (200 sccm).
-
Note: No additional
is added initially to evaluate the precursor's intrinsic nitrogen retention.
-
-
Plasma Conditions:
-
Temp: 300°C.
-
Pressure: 3.0 Torr.
-
Power: Variable (100W - 400W) . Low power preserves methyl groups (lower
); high power densifies film (higher ).
-
Phase B: Metrology (C-V Measurement)
Equipment: LCR Meter (e.g., Keysight E4980A) + Mercury Probe or Aluminum Dots.
-
Dot Deposition: Evaporate Aluminum (Al) dots (Area
) through a shadow mask onto the SiCN film. -
Backside Contact: Sputter Al on the wafer backside to ensure Ohmic contact.
-
Measurement:
-
Sweep Voltage: -20V to +20V.
-
Frequency: 100 kHz and 1 MHz.
-
Measure Accumulation Capacitance (
).
-
Phase C: Calculation
The dielectric constant (
- : Measured capacitance in accumulation (Farads).
- : Film thickness (measured via Ellipsometry).
- : Area of the metal dot.
-
: Vacuum permittivity (
F/m).
Workflow Visualization
The following diagram outlines the self-validating workflow to ensure the measured
Caption: Figure 2. Validation workflow. Hysteresis checks are mandatory to rule out mobile ion contamination before calculating k.
References
-
Grill, A. (2003). "PECVD of low dielectric constant materials." Journal of Applied Physics.
-
Maex, K., et al. (2003). "Low dielectric constant materials for microelectronics."[3][4][5] Journal of Applied Physics.
-
Fozan, M., et al. (2022). "Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor." Materials (MDPI).
-
Lohe, C., et al. (2021). "Hard silicon carbonitride thin-film coatings by remote hydrogen plasma chemical vapor deposition using aminosilane and silazane precursors." Plasma Processes and Polymers.
Sources
Safety Operating Guide
Dimethylsilyldimethylamine proper disposal procedures
Safe Management and Disposal of Dimethylsilyldimethylamine (DMSDMA)
Executive Summary & Hazard Profile
Dimethylsilyldimethylamine (DMSDMA) is a versatile silylating agent used frequently for derivatizing alcohols and amines. However, its disposal is frequently mishandled in research environments because users underestimate its hydrolytic instability .[1]
Unlike standard organic solvents, DMSDMA possesses a reactive Si-N bond. Upon contact with moisture, it does not merely "degrade"; it undergoes rapid hydrolysis to release Dimethylamine (DMA) —a toxic, flammable, and corrosive gas (at standard temperature and pressure).[1]
The Critical Hazard: If DMSDMA is added to a standard aqueous waste container, the resulting evolution of dimethylamine gas can rapidly pressurize the vessel, leading to container rupture or explosion.[1] Never dispose of DMSDMA in general aqueous waste streams. [1]
Chemical & Physical Profile for Disposal
| Property | Value | Disposal Implication |
| CAS Number | 22705-33-5 | Unique identifier for waste manifesting.[1][2] |
| Flash Point | < 0°C (approx. -9°C) | High Flammability. Must be grounded during transfer.[1][2] |
| Reactivity | Water Reactive | Reacts violently with water/moisture.[1][2] |
| Hydrolysis Products | Dimethylamine + Siloxanes | Dimethylamine is the primary safety concern (Toxic/Flammable Gas).[1][2] |
| RCRA Waste Codes | D001 (Ignitable), D003 (Reactive) | Mandatory classification for US-based disposal.[1][2] |
Pre-Disposal Assessment (Decision Matrix)
Before initiating any disposal procedure, you must assess the quantity and your facility's capabilities.
-
Method A (Professional Management): Recommended for quantities >100 mL or for labs without rigorous fume hood space.
-
Method B (In-Lab Quenching): Recommended only for small quantities (<100 mL) by experienced chemists.
Figure 1: Operational decision tree for selecting the appropriate disposal pathway.
Method A: Professional Waste Management (Preferred)
This is the safest route, transferring the risk to a Treatment, Storage, and Disposal Facility (TSDF).[1]
Protocol:
-
Segregation: Do not combine DMSDMA with other solvent waste streams. Keep it in its original container or a dedicated, compatible container (e.g., borosilicate glass or high-density polyethylene).[1]
-
Labeling: Clearly label the container as "Hazardous Waste - Flammable, Water Reactive."
-
Specific Notation: Add a secondary label: "Contains Silylamines - Releases Dimethylamine on contact with moisture." This alerts waste technicians to the gas evolution hazard.
-
Storage: Store in a flammable cabinet, away from oxidizing agents and aqueous acids, until pickup.
-
Manifesting: List as D001 (Ignitable) and D003 (Reactive).
Method B: In-Lab Quenching (Expert Protocol)
Scope: Only for residual amounts (<100 mL) or reaction mixtures.
Mechanism: We use an alcohol (Isopropanol) to "consume" the silyl group. This reaction is less violent than water hydrolysis but still exothermic.
Required PPE: Flame-resistant lab coat, chemical splash goggles, face shield, nitrile gloves (double-gloved).[1][2] Engineering Controls: Fume hood with sash down; inert gas line (Nitrogen/Argon).
Step-by-Step Quenching Procedure
-
Preparation of Heat Sink:
-
In a round-bottom flask (sized 5x the waste volume), add a non-reactive hydrocarbon solvent (Hexane or Toluene).[1]
-
Ratio: Use at least 10 mL of solvent per 1 mL of DMSDMA.
-
Cooling: Place the flask in an ice-water bath (0°C).
-
-
Dilution:
-
Slowly add the DMSDMA waste to the cold hydrocarbon solvent. Stir gently.
-
-
Primary Quench (The Alcohol Step):
-
Crucial: Do NOT use water yet.
-
Add Isopropanol (IPA) or tert-Butanol dropwise.
-
Observation: You may see slight fuming. This is dimethylamine gas.[3] Ensure the fume hood ventilation is active.
-
Stoichiometry: Add a 2-3x molar excess of alcohol relative to the silylamine.
-
-
Secondary Quench (The Water Step):
-
Once the alcohol addition is complete and no heat/fumes are evolving, remove the ice bath and let it warm to room temperature.
-
Add water dropwise .
-
Why? This ensures any remaining Si-N bonds are hydrolyzed.[1] The bulk of the reaction should have already occurred with the alcohol.
-
-
Neutralization & Final Disposal:
-
The solution now contains dissolved dimethylamine (basic).
-
Check pH. It will likely be >10.
-
Neutralize carefully with dilute (1M) Hydrochloric Acid (HCl) to pH 7-8. Warning: This is an acid-base reaction and will generate heat.[1][2]
-
Dispose of the resulting mixture as organic solvent waste (D001). Do not drain dispose.[4]
-
Emergency Procedures
Spill Scenario (Outside Fume Hood):
-
Evacuate: The release of dimethylamine gas is an immediate respiratory hazard. Clear the area.
-
Ventilate: If safe, increase ventilation.
-
Do Not Use Water: Do not spray water on the spill; this will increase gas evolution.
-
Absorb: Use a dry, inert absorbent (Vermiculite or dry sand). Do not use combustible materials like paper towels.
Medical Exposure:
-
Inhalation: Move to fresh air immediately. Dimethylamine causes severe respiratory irritation.
-
Skin Contact: Brush off any solid/liquid residues before flushing with water to avoid thermal burns from hydrolysis on the skin. Then flush for 15 minutes.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: N,N,1,1-Tetramethylsilanamine.[1][5] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[6] Section 4.D, Water-Reactive Chemicals.[1][6] Available at: [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). Available at: [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 5. Silanamine, N,N,1,1-tetramethyl- | C4H12NSi | CID 6335386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
